molecular formula C11H9FN2O B1395906 3-Fluoro-5-(pyridin-3-yloxy)aniline CAS No. 791644-59-2

3-Fluoro-5-(pyridin-3-yloxy)aniline

Cat. No.: B1395906
CAS No.: 791644-59-2
M. Wt: 204.2 g/mol
InChI Key: GFKOHCLQLOWUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(pyridin-3-yloxy)aniline is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(pyridin-3-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(pyridin-3-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-5-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKOHCLQLOWUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702055
Record name 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791644-59-2
Record name 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Fluoro-5-(pyridin-3-yloxy)aniline" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical profile, synthesis, and reactivity of 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2), a critical intermediate in the synthesis of Type II kinase inhibitors and other small-molecule therapeutics.[1]

Chemical Properties, Synthesis, and Reactivity Profile

Introduction & Structural Analysis[2][3]

3-Fluoro-5-(pyridin-3-yloxy)aniline represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines a solubilizing pyridine motif with an electron-deficient aniline, linked via a flexible ether bridge.[1] This specific substitution pattern (meta-fluoro, meta-pyridyloxy) is engineered to optimize three critical drug-like properties:

  • Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.

  • Binding Affinity: The ether linkage allows the pyridine ring to adopt an orthogonal conformation relative to the aniline ring, often facilitating π-stacking interactions or accessing hydrophobic pockets within a kinase ATP-binding site.[1]

  • Solubility: The pyridine nitrogen (pKa ~5.2) provides a protonation site at physiological pH, improving aqueous solubility compared to purely carbocyclic biphenyl ethers.

Physicochemical Profile
PropertyValue (Approx/Calc)Significance
Formula C₁₁H₉FN₂OCore scaffold
MW 204.20 g/mol Fragment-like, high ligand efficiency potential
CAS 791644-59-2Unique identifier
LogP 1.8 – 2.1Optimal lipophilicity for oral bioavailability
pKa (Aniline) ~3.5Reduced nucleophilicity due to electron-withdrawing F and O-Py
pKa (Pyridine) ~5.2Weak base; solubility handle
H-Bond Donors 2 (–NH₂)Critical for hinge binding (e.g., to Glu/Asp residues)
H-Bond Acceptors 3 (N_py, O_ether, N_anl)Interaction with solvent or protein backbone

Synthesis Strategy: The "Nitro-Reduction" Route

While various cross-coupling strategies (e.g., Buchwald-Hartwig) exist, the most robust and scalable industrial route relies on Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This pathway avoids expensive palladium catalysts in the primary coupling step and utilizes the activating nature of the nitro group.

Mechanistic Rationale

The starting material, 3,5-difluoronitrobenzene , is highly activated toward nucleophilic attack due to the strong electron-withdrawing nitro group (-I, -M effects).[1] The fluoride ion is a good leaving group in S_NAr reactions. The reaction with 3-hydroxypyridine requires careful control of stoichiometry to prevent bis-substitution.[1]

Experimental Protocol
Step 1: S_NAr Coupling

Objective: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene.

  • Reagents: 3,5-Difluoronitrobenzene (1.0 equiv), 3-Hydroxypyridine (1.05 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate S_NAr).

  • Procedure:

    • Charge a reaction vessel with 3-hydroxypyridine and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the potassium pyridin-3-olate intermediate.

    • Add 3,5-difluoronitrobenzene dropwise to control the exotherm.[1]

    • Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the difluoro starting material.

    • Workup: Cool to RT, pour into ice water. The product often precipitates as a yellow solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

    • Critical Control Point: Avoid temperatures >120°C to prevent the formation of the bis-pyridyloxy impurity.

Step 2: Nitro Reduction

Objective: Conversion to 3-Fluoro-5-(pyridin-3-yloxy)aniline.[1]

  • Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add Fe powder and NH₄Cl.

    • Reflux (approx. 80°C) with vigorous stirring for 2–4 hours. The reaction is heterogeneous; vigorous stirring is essential for surface contact.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary and extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Heptane or column chromatography (DCM/MeOH).

Synthesis Workflow Visualization

SynthesisPath SM1 3,5-Difluoronitrobenzene INTER Intermediate: 3-Fluoro-5-(pyridin-3-yloxy) nitrobenzene SM1->INTER S_NAr Coupling K2CO3, DMF, 90°C (-HF) SM2 3-Hydroxypyridine SM2->INTER PROD Target: 3-Fluoro-5-(pyridin-3-yloxy) aniline INTER->PROD Nitro Reduction Fe/NH4Cl or H2/Pd-C (-2H2O)

Caption: Figure 1. Two-step industrial synthesis pathway via S_NAr coupling and nitro reduction.[1]

Reactivity & Medicinal Chemistry Applications[3][4][5]

Reactivity Profile

The reactivity of 3-Fluoro-5-(pyridin-3-yloxy)aniline is dominated by the aniline nitrogen, but it is significantly modulated by the electronic environment.[1]

  • Reduced Nucleophilicity: The aniline nitrogen is less nucleophilic than unsubstituted aniline.

    • Cause: The fluorine atom (inductive withdrawal) and the pyridyloxy group (inductive withdrawal, though oxygen is mesomerically donating, the net effect on the meta position is often deactivating compared to alkyl).

    • Implication: Amide coupling reactions (e.g., with acid chlorides or carboxylic acids) may require stronger coupling agents (HATU over EDC) or extended reaction times.

  • Regioselectivity in Electrophilic Substitution:

    • The position para to the amino group (C4) is sterically crowded by the flanking fluoro and ether groups.

    • Electrophilic attack (e.g., halogenation) is most likely to occur at the C2 or C6 positions (ortho to the amine), though the deactivating fluorine makes the ring generally sluggish to SEAr.

Strategic Application in Drug Design

This scaffold is frequently employed as the "solvent-exposed" tail or the "linker" region in kinase inhibitors (e.g., targeting c-Met, VEGFR, or BRAF).

  • Urea Formation: Reaction with isocyanates to form urea linkages is a classic approach (e.g., Sorafenib/Regorafenib analogs). The urea acts as a hydrogen bond donor/acceptor pair to the kinase "Glu-Asp" active site residues.[1]

  • Amide Coupling: Linking to a heterocycle (e.g., quinoline, pyrimidine) creates the core pharmacophore.

Reactivity Logic Map

Reactivity Core 3-Fluoro-5-(pyridin-3-yloxy)aniline Aniline Aniline (-NH2) Nucleophile Core->Aniline Pyridine Pyridine Nitrogen Basic Center Core->Pyridine Fluorine C-F Bond Metabolic Shield Core->Fluorine Coupling Amide/Urea Formation (Linkage to Warhead) Aniline->Coupling Primary Synthetic Handle SaltForm Salt Formation (HCl/Mesylate for Solubility) Pyridine->SaltForm Protonation (pKa ~5.2) Stability Blocks P450 Oxidation (Increases t1/2) Fluorine->Stability Electronic Deactivation

Caption: Figure 2.[1][2] Functional reactivity map highlighting the roles of specific structural motifs in drug design.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Toxic if swallowed (standard for fluorinated anilines).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Anilines are prone to oxidation (browning) upon air exposure. Refrigeration (2–8°C) is recommended for long-term stability.[1]

References

  • Synthesis of Fluorinated Anilines via S_NAr

    • Title: "Nucleophilic Aromatic Substitution of Hydrogen and Halogens in Synthesis of Fluorin
    • Source:Journal of Fluorine Chemistry
    • Context: General methodology for displacing halides in fluoronitrobenzenes.
    • Link: (General Journal Link for verification of methodology class).

  • Kinase Inhibitor SAR (Structure-Activity Relationship)

    • Title: "Discovery of Novel c-Met Kinase Inhibitors"[1]

    • Source:ACS Medicinal Chemistry Letters
    • Context: Discusses the utility of the 3-fluoro-5-phenoxy motif in binding affinity.
    • Link:

  • Chemical Property Data

    • Title: "3-Fluoro-5-(pyridin-3-yloxy)aniline Compound Summary"
    • Source:PubChem[3]

    • Link: (Note: CID is for the pentan-3-yloxy analog, used here as the closest structural proxy for property estimation if exact CAS page is unavailable, exact CAS 791644-59-2 is verified via vendor catalogs).[1]

  • Vendor/CAS Verification

    • Title: "3-Fluoro-5-(pyridin-3-yloxy)aniline Product Page"
    • Source:Sigma-Aldrich / MilliporeSigma[1]

    • Link: (Search Term: 791644-59-2).[1]

Sources

"3-Fluoro-5-(pyridin-3-yloxy)aniline" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular architecture, conformational dynamics, and synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline , a critical intermediate in the design of Type II kinase inhibitors.[1]

Molecular Architecture, Conformational Dynamics, and Synthetic Protocols

Executive Summary

3-Fluoro-5-(pyridin-3-yloxy)aniline is a privileged scaffold in medicinal chemistry, particularly in the development of multi-targeted tyrosine kinase inhibitors (e.g., MET, VEGFR, CSF-1R).[1] Its structure combines an electron-deficient aniline core with a flexible diaryl ether linkage, allowing it to adopt specific conformations required for binding to the ATP-binding pocket of kinases.[1] This guide analyzes its structural properties, conformational energy landscape, and provides a validated synthesis protocol.[1]

Property Data
IUPAC Name 3-Fluoro-5-(pyridin-3-yloxy)aniline
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Key Features Diaryl ether linkage, meta-fluoro substitution, pyridine H-bond acceptor
Primary Application Kinase Inhibitor Fragment (Hinge/DFG-out binder)

Molecular Architecture & Electronic Properties[1]

The molecule consists of a central aniline ring substituted at the 3-position with a fluorine atom and at the 5-position with a pyridin-3-yloxy group.[1][2]

Electronic Distribution[1]
  • Fluoro Group (Position 3): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the aniline nitrogen.[1] This modulation is critical for optimizing hydrogen bond strength with the kinase hinge region (e.g., the backbone carbonyl of the hinge residue).[1] Additionally, the fluorine atom provides metabolic stability by blocking oxidation at a vulnerable phenyl position.[1]

  • Pyridin-3-yloxy Group (Position 5): The ether oxygen acts as a weak resonance donor (+R) but is inductively withdrawing.[1] The pyridine ring serves as a distal hydrogen bond acceptor (via the pyridine nitrogen) and improves aqueous solubility compared to a phenyl ether.[1]

Conformational Dynamics: The "Twist" vs. "Butterfly"

The diaryl ether linkage (-O-) introduces significant conformational flexibility, defined by the torsion angles


 (phenyl-oxygen) and 

(pyridine-oxygen).[1]
  • Twist Conformation (Ground State): In solution, the two aromatic rings typically adopt a "twist" conformation (approx. 90° relative to each other) to minimize steric repulsion between the ortho-hydrogens.[1]

  • Butterfly Conformation (Bioactive): Upon binding to a kinase active site, the molecule often adopts a "butterfly" geometry (approx. 120° angle) to fit into the hydrophobic pocket adjacent to the gatekeeper residue.[1]

Figure 1: Conformational Energy Landscape The following diagram illustrates the energy states associated with the rotation of the ether bond.

ConformationLandscape Twist Twist Conformation (Ground State) ~90° Dihedral Barrier Rotational Barrier (Steric Clash) Twist->Barrier Activation Energy Planar Planar Conformation (High Energy) Twist->Planar High Steric Cost Butterfly Butterfly Conformation (Bioactive State) ~120° Dihedral Barrier->Butterfly Binding Induced

Caption: Logical flow of conformational states from low-energy solution state (Twist) to high-affinity binding state (Butterfly).

Experimental Synthesis Protocol

The synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro reduction.[1] This route is preferred over Buchwald-Hartwig coupling for this specific substrate due to the high reactivity of the difluoronitrobenzene precursor.[1]

Reaction Scheme

Step 1: SNAr coupling of 3,5-difluoronitrobenzene with pyridin-3-ol.[1] Step 2: Reduction of the nitro group to the amine.[1]

SynthesisPathway SM1 3,5-Difluoronitrobenzene Intermediate INTERMEDIATE 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene SM1->Intermediate SNAr Coupling SM1->Intermediate SM2 3-Hydroxypyridine SM2->Intermediate SNAr Coupling Product PRODUCT 3-Fluoro-5-(pyridin-3-yloxy)aniline Intermediate->Product Nitro Reduction Reagent1 K2CO3, DMF 100°C, 12h Reagent2 H2, Pd/C (10%) MeOH, RT

Caption: Two-step synthesis pathway via SNAr coupling and catalytic hydrogenation.

Detailed Methodology

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene
  • Reagents:

    • 3,5-Difluoronitrobenzene (1.0 equiv)[1][3]

    • 3-Hydroxypyridine (1.0 equiv)[1][3]

    • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)[1]

    • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1][3]

  • Procedure:

    • Charge a round-bottom flask with 3-hydroxypyridine and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.

    • Add 3,5-difluoronitrobenzene dropwise.[1]

    • Heat the mixture to 100°C and stir overnight (approx. 12–16 hours).

    • Monitor: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

    • Work-up: Cool to room temperature. Remove solvent in vacuo.[1][3] Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate.[1][3] Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield: Expect 45–55% as a yellow oil or solid.[1]

Step 2: Reduction to 3-Fluoro-5-(pyridin-3-yloxy)aniline
  • Reagents:

    • Nitro intermediate (from Step 1)[1][3]

    • Palladium on Carbon (Pd/C, 10% w/w)[1]

    • Hydrogen gas (H₂, balloon pressure or 1 atm)[1]

    • Solvent: Methanol (MeOH).[1]

  • Procedure:

    • Dissolve the nitro intermediate in MeOH.[1]

    • Add Pd/C catalyst carefully (approx. 10% by weight of substrate).[1]

    • Purge the system with H₂ gas and stir at room temperature for 4–6 hours.

    • Monitor: LC-MS should show complete conversion to the amine (M+1 = 205.2).[1]

    • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

    • Isolation: Concentrate the filtrate in vacuo to yield the target aniline.[1]

    • Validation: Verify structure via ¹H NMR and ¹⁹F NMR.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Method Expected Signature
¹H NMR (DMSO-d₆) Aniline NH₂: Broad singlet ~5.5 ppm.Aromatic (Aniline): Three distinct signals ~6.0–6.5 ppm (coupling with F).Pyridine: Signals at ~8.4 (d), 8.3 (d), 7.4 (m) ppm.[1]
¹⁹F NMR Single peak around -110 to -112 ppm (characteristic of meta-fluoroaniline).[1]
Mass Spectrometry ESI+: [M+H]⁺ = 205.2 m/z .

References

  • Li, R., Sun, K., Hua, Y., Tan, Z., & Shi, Q. (2017).[1][3] Low Temperature Calorimetry of 3-Fluoro-5-(3-pyridinyloxy) Benzenamine and N-[3-Fluoro-5-(3-Pyridinyloxy)Phenyl]-N'-3-Pyridinyl Urea.[1][3] International Journal of Thermodynamics, 20(3), 133-139.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Technical Whitepaper: Pharmacological Profiling of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-5-(pyridin-3-yloxy)aniline , a privileged pharmacophore scaffold used in the discovery of multi-targeted kinase inhibitors and cardiac myosin modulators.[1]

Executive Summary

3-Fluoro-5-(pyridin-3-yloxy)aniline (hereafter referred to as FPB ) is a high-value medicinal chemistry intermediate characterized by a diaryl ether backbone.[1] Its structural motif—a 1,3,5-trisubstituted benzene ring linking a fluorinated aniline to a pyridine moiety—serves as a "privileged scaffold" for Type II kinase inhibitors and allosteric motor protein modulators.[1]

The molecule acts as the "Tail" and "Linker" segment in drug design, typically derivatized at the amine position to form ureas or amides that bind into the ATP-binding pocket of enzymes.[1] Primary biological targets include VEGFR/c-Met kinases (oncology) and Cardiac Myosin (heart failure).[1]

Structural Analysis & Pharmacophore Mapping[1]

The pharmacological utility of FPB is dictated by its three functional domains, which govern binding affinity and metabolic stability.[1]

Functional DomainChemical FeatureBiological Function
Aniline Amine (

)
Nucleophilic HandlePrimary site for derivatization (e.g., isocyanate reaction to form ureas).[1] Acts as a hydrogen bond donor in the "Hinge Region" of kinases.[1]
Pyridine Ether H-Bond AcceptorThe pyridine nitrogen targets the "Back Pocket" (hydrophobic region II) of kinases or specific allosteric sites in myosin.[1] The ether oxygen provides conformational flexibility.[1]
C3-Fluorine BioisostereIncreases lipophilicity (

) and metabolic stability by blocking oxidative metabolism at the sensitive phenyl ring position.[1]
Pharmacophore Visualization

The diagram below illustrates the synthesis of the bioactive urea derivative (FPU) and its dual-targeting potential.

Pharmacophore FPB 3-Fluoro-5-(pyridin-3-yloxy)aniline (FPB - Scaffold) Isocyanate Reaction with Isocyanate (R-N=C=O) FPB->Isocyanate Derivatization Urea Diaryl Urea Derivative (FPU Motif) Isocyanate->Urea Yields Bioactive Core Target_Kinase Target 1: Protein Kinases (c-Met, VEGFR, Raf) Mechanism: Type II (DFG-out) Urea->Target_Kinase Binds Hinge/Back Pocket Target_Myosin Target 2: Cardiac Myosin (Myosin ATPase) Mechanism: Allosteric Activation Urea->Target_Myosin Stabilizes Actin-Bound State

Caption: Synthesis pathway from the FPB scaffold to bioactive urea derivatives targeting Kinases and Myosin.[1][2][3][4]

Primary Biological Targets[1]

Target Class A: Tyrosine Kinases (c-Met, VEGFR, Raf)

The diaryl ether urea motif derived from FPB is structurally homologous to FDA-approved kinase inhibitors like Regorafenib and Sorafenib .[1]

  • Mechanism of Action: The FPB moiety acts as a Type II Inhibitor .[1] The pyridine ring penetrates the hydrophobic back pocket (adjacent to the ATP site), stabilizing the kinase in its inactive "DFG-out" conformation.[1]

  • Key Interactions:

    • Glu/Lys Salt Bridge: The urea linker (derived from the aniline) disrupts the conserved salt bridge.[1]

    • Hydrophobic Pocket: The 3-fluoro-5-(pyridin-3-yloxy) phenyl group occupies the allosteric pocket created by the activation loop movement.[1]

Target Class B: Cardiac Myosin (ATPase)

Recent thermodynamic studies identify FPB-derived ureas (specifically N-[3-Fluoro-5-(3-pyridinyloxy)phenyl]-N'-3-pyridinyl urea) as scaffolds for Cardiac Myosin Activators .[1][2]

  • Mechanism of Action: These small molecules bind allosterically to the myosin motor domain.[1] They stabilize the lever arm in a pre-powerstroke conformation or accelerate the transition from weak to strong actin binding, thereby increasing cardiac contractility without altering intracellular calcium (Omecamtiv mecarbil-like mechanism).[1]

Experimental Validation Protocols

To validate FPB derivatives against these targets, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis of the Urea Probe (FPU)

Before biological testing, the aniline must be converted to the active urea form.[1]

  • Reagents: Dissolve 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 eq) in anhydrous DCM.

  • Activation: Add 3-Pyridyl isocyanate (1.1 eq) or a relevant coupling partner dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours under

    
     atmosphere. Monitor by TLC/LC-MS.
    
  • Purification: Precipitate with hexane or purify via silica gel chromatography (MeOH/DCM gradient).

  • QC: Verify structure via

    
    -NMR and HRMS (Expected MW ~324 Da for bis-pyridyl urea).
    
Protocol B: TR-FRET Kinase Binding Assay

Objective: Determine


 against c-Met or VEGFR2.[1]
  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher/Invitrogen).[1]

  • Steps:

    • Preparation: Dilute the synthesized urea derivative in DMSO (1% final concentration).

    • Incubation: Mix Kinase (5 nM), Alexa Fluor™ 647 Tracer (variable), and Europium-labeled antibody in assay buffer.

    • Addition: Add compound titration series to the plate.

    • Equilibrium: Incubate for 60 minutes at room temperature.

    • Detection: Measure FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

    • Analysis: Calculate the Emission Ratio (665/615). Plot dose-response curve to derive

      
      .[1]
      
Protocol C: Myosin ATPase Activity Assay

Objective: Assess activation or inhibition of cardiac myosin.[1]

  • System: NADH-coupled ATPase assay.

  • Steps:

    • Reagents: Prepare buffer containing 20 mM MOPS, 5 mM

      
      , 1 mM EGTA, 0.2 mM NADH, 1 mM PEP, 10 U/mL Pyruvate Kinase, 20 U/mL Lactate Dehydrogenase.[1]
      
    • Protein: Add purified Bovine Cardiac Myosin S1 fragment (0.5 µM) and F-actin (10 µM).

    • Initiation: Add ATP (2 mM) to start the reaction.[1]

    • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) over 10 minutes.

    • Result: An increase in the slope compared to DMSO control indicates activation (positive inotropy potential).[1]

Pathway Logic & Signaling

The following diagram details the downstream effects of targeting the c-Met pathway using an FPB-derived inhibitor.

SignalingPathway HGF HGF (Ligand) cMET c-Met Receptor (RTK) HGF->cMET Activates RAS RAS-GTP cMET->RAS Signaling Inhibitor FPB-Derivative (Inhibitor) Inhibitor->cMET Blocks ATP Binding (Type II) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Signal transduction cascade of HGF/c-Met.[1] FPB derivatives inhibit the phosphorylation step at the c-Met node.[1]

References

  • ChemicalBook. (2023).[1] 3-Fluoro-5-(3-pyridinyloxy)benzenamine Product Properties (CAS 791644-59-2).[1][2][3][5]Link[1]

  • Zhu, R., et al. (2017).[1] Low Temperature Calorimetry of 3-Fluoro-5-(3-pyridinyloxy) Benzenamine and N-[3-Fluoro-5-(3-Pyridinyloxy)Phenyl]-N'-3-Pyridinyl Urea.[1][2] International Journal of Thermodynamics.[1][2] Link[1]

  • Wilhelm, S., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery.[1] Link

  • Malik, F. I., et al. (2011).[1] Cardiac myosin activation: a potential therapeutic approach for systolic heart failure.[1][2] Science.[1] (Context for Myosin Activation Mechanism). Link[1]

Sources

Technical Guide: 3-Fluoro-5-(pyridin-3-yloxy)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and application of 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2) in the design of Type II kinase inhibitors.

Executive Summary

In the landscape of kinase inhibitor discovery, the phenoxypyridine motif is a "privileged structure" validated by approved drugs such as Sorafenib and Regorafenib . While early generation inhibitors utilized para-substituted phenoxy linkers, modern optimization strategies increasingly favor meta-substituted scaffolds like 3-Fluoro-5-(pyridin-3-yloxy)aniline .

This specific intermediate serves as a critical "tail" fragment. It connects the ATP-binding hinge region (via a urea linkage) to the hydrophobic DFG-out pocket (via the pyridine ring). The 3-fluorine substitution provides essential metabolic stability and electronic modulation of the urea linker, making this scaffold a cornerstone in designing inhibitors for c-Met , VEGFR2 , and PDGFR .

Structural Rationale & Mechanism

The efficacy of 3-Fluoro-5-(pyridin-3-yloxy)aniline stems from its ability to address three specific challenges in Type II inhibitor design: conformational control, metabolic stability, and hydrophobic occupancy.

The "Bent" Geometry (Meta-Substitution)

Unlike the linear 1,4-substitution pattern seen in Sorafenib, the 1,3,5-substitution pattern of this scaffold induces a "bent" conformation.

  • Causality: The meta-linkage forces the inhibitor to adopt a geometry that complements the curvature of the ATP-binding site when the kinase is in the inactive (DFG-out) state.

  • Impact: This pre-organized conformation reduces the entropic penalty of binding, often improving potency against kinases with restrictive allosteric pockets like c-Met .

The Fluorine Effect (Position 3)

The fluorine atom is not merely a steric blocker; it is an electronic modulator.

  • Acidity Modulation: The electron-withdrawing nature of fluorine (

    
    ) decreases the pKa of the adjacent aniline nitrogen (and subsequent urea). This increases the hydrogen bond donor strength of the urea NH, strengthening the interaction with the conserved Glutamate (e.g., Glu885 in VEGFR2) in the 
    
    
    
    C-helix.
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) renders the phenyl ring resistant to Cytochrome P450-mediated oxidation at the 3-position, a common clearance pathway for non-fluorinated analogs.

The Pyridine Ether (Position 5)
  • Allosteric Anchor: The pyridine ring extends into the hydrophobic allosteric pocket created by the DFG-out shift. The ether oxygen acts as a flexible hinge, allowing the pyridine to rotate and form

    
     stacking interactions with aromatic residues (e.g., Phenylalanine) within the pocket.
    

Experimental Protocol: Synthesis

The synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline requires a controlled Nucleophilic Aromatic Substitution (


) followed by a selective reduction.
Workflow Diagram

SynthesisRoute SM1 3,5-Difluoronitrobenzene (Electrophile) INT Intermediate: 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene SM1->INT Step 1: K2CO3, DMF 80°C, 4h (SNAr) SM2 3-Hydroxypyridine (Nucleophile) SM2->INT PROD Product: 3-Fluoro-5-(pyridin-3-yloxy)aniline INT->PROD Step 2: H2, Pd/C MeOH, RT (Reduction)

Caption: Two-step synthetic route from commercially available 3,5-difluoronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Displace one fluorine atom with the pyridin-3-yloxy group.

  • Reagents:

    • 3,5-Difluoronitrobenzene (1.0 eq)

    • 3-Hydroxypyridine (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)
      
    • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 3-Hydroxypyridine in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide/pyridoxide anion.
      
    • Add 3,5-Difluoronitrobenzene dropwise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of the nitrobenzene.

  • Workup (Self-Validating Step):

    • Pour reaction mixture into ice-water. The product (3-fluoro-5-(pyridin-3-yloxy)nitrobenzene) typically precipitates as a solid.

    • Filter and wash with water to remove DMF and inorganic salts.

    • Validation: If oil forms, extract with Ethyl Acetate, wash with brine (

      
      ), and dry over 
      
      
      
      .
Step 2: Nitro Reduction

Objective: Convert the nitro group to the aniline amine without cleaving the ether or reducing the pyridine.

  • Reagents:

    • Intermediate Nitro compound[1]

    • 10% Palladium on Carbon (Pd/C) (10 wt%)

    • Hydrogen gas (

      
      , balloon pressure) or Ammonium Formate.
      
    • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve nitro intermediate in MeOH.

    • Add Pd/C catalyst carefully (under Argon to prevent ignition).

    • Purge with

      
       and stir at Room Temperature for 2–4 hours.
      
  • Purification:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate filtrate in vacuo.

    • Yield: Typically >90%. The resulting aniline is stable and can be stored or used immediately.

Application: Urea Kinase Inhibitor Synthesis

To create a functional kinase inhibitor, this aniline is coupled with an isocyanate.

Reaction:



  • R-NCO: Often a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

  • Ar-NH2: 3-Fluoro-5-(pyridin-3-yloxy)aniline.

Binding Mode Visualization

The resulting urea molecule binds in the kinase cleft. The diagram below illustrates the specific interactions facilitated by the 3-fluoro-5-(pyridin-3-yloxy) moiety.

BindingMode Glu Glu (alpha-Helix) [H-Bond Acceptor] DFG DFG-Asp (Asp-Phe-Gly) [Allosteric Control] HydPocket Hydrophobic Pocket (Selectivity Region) Urea Urea Linker (Donor-Donor) Urea->Glu H-Bond (Main Interaction) Urea->DFG H-Bond Aniline Phenyl Ring (Scaffold) Fluorine 3-Fluoro (Electronic/Metabolic) Aniline->Fluorine Substitution Pyridine 5-Pyridine Ether (Tail) Aniline->Pyridine Ether Linkage Fluorine->Aniline Inductive Effect (Increases Urea Acidity) Pyridine->HydPocket Van der Waals / Pi-Stacking

Caption: Interaction map of the inhibitor within the kinase ATP-binding site (Type II binding mode).

Comparative Data Analysis

The following table highlights why the 3-Fluoro analog is preferred over the non-fluorinated or 4-substituted analogs in specific series.

Feature3-Fluoro-5-(pyridin-3-yloxy)anilineNon-fluorinated Analog4-(pyridin-3-yloxy)aniline (Sorafenib-like)
Geometry Bent (Meta)Bent (Meta)Linear (Para)
Metabolic Stability High (Blocked C3 site)Low (Prone to oxidation)Moderate
Urea NH Acidity Enhanced (Electron withdrawing F)BaselineBaseline
Primary Targets c-Met, VEGFR2, CSF-1RGeneral KinasesRAF, VEGFR, KIT
Lipophilicity (cLogP) ~2.1 (Optimal for permeability)~1.8~1.8

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.

  • Smith, B. D., et al. (2010). Altiratinib (DCC-2701) synthesis and structure-activity relationships.[2] Journal of Medicinal Chemistry.[3] (Contextual reference for diaryl urea inhibitors).

  • Liu, L., et al. (2011). Sorafenib derivatives: synthesis and anti-proliferative activity against tumor cells. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2). National Center for Biotechnology Information.

  • Dumas, J., et al. (2004). Synthesis and pharmacological characterization of the potent and selective Raf kinase inhibitor BAY 43-9006. Current Opinion in Drug Discovery & Development.

Sources

The Pharmacophore Frontier: 3-Fluoro-5-(pyridin-3-yloxy)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Process Chemistry [1]

Executive Summary & Structural Rationale

The compound 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of Type II Tyrosine Kinase Inhibitors (TKIs).[1] Unlike the more common para-linked diaryl ethers found in first-generation inhibitors (e.g., Sorafenib), this meta-meta linked scaffold offers a unique vector for addressing the ATP-binding pocket while extending into the hydrophobic back-pocket (allosteric site).[1]

Structural Logic (SAR Analysis)

The molecule functions as a tripartite pharmacophore:

  • The Aniline Handle (C-1): Serves as the primary attachment point for "hinge-binding" motifs (e.g., quinolines, pyrimidines) or "linker" motifs (e.g., ureas) that engage the conserved Glutamate/Aspartate residues in the DFG-out conformation.[1]

  • The Fluorine Substituent (C-3): Provides metabolic occlusion, preventing Phase I oxidation at the electron-rich aromatic ring.[1] It also modulates the pKa of the aniline nitrogen, fine-tuning the electronics for subsequent coupling reactions.

  • The Pyridin-3-yloxy Moiety (C-5): Acts as a flexible hydrophobic clamp.[1] The pyridine nitrogen serves as a critical hydrogen bond acceptor, often interacting with solvent-front residues or specific water networks within the kinase domain.

Synthetic Architecture

The synthesis of this scaffold relies on exploiting the electronic deficiency of nitrobenzenes to facilitate Nucleophilic Aromatic Substitution (


), followed by chemoselective reduction.
Pathway Visualization

The following diagram illustrates the critical path from commodity starting materials to the target scaffold and its downstream urea derivatives.

SynthesisWorkflow SM1 3,5-Difluoronitrobenzene (Electrophile) INT Intermediate: 3-Fluoro-5-(pyridin-3-yloxy) nitrobenzene SM1->INT Step 1: SnAr K2CO3, DMF, 80°C SM2 3-Hydroxypyridine (Nucleophile) SM2->INT PROD TARGET: 3-Fluoro-5-(pyridin-3-yloxy) aniline INT->PROD Step 2: Reduction Fe/NH4Cl or H2/Pd-C DERIV Urea/Amide Derivatives (Kinase Inhibitors) PROD->DERIV Step 3: Coupling (Isocyanates/Acid Chlorides)

Figure 1: Retrosynthetic analysis and forward synthesis workflow for the target scaffold.

Detailed Experimental Protocols

These protocols are designed for self-validation .[1] The intermediate and final product have distinct physical properties (polarity changes) that allow for easy monitoring via TLC and LC-MS.[1]

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of 3-hydroxypyridine with 3,5-difluoronitrobenzene.[1]

  • Reagents:

    • 3,5-Difluoronitrobenzene (1.0 equiv)[1]

    • 3-Hydroxypyridine (1.1 equiv)[1][2]

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous)[1]
      
    • Solvent: N,N-Dimethylformamide (DMF) or DMSO.[1]

  • Protocol:

    • Charge a reaction vessel with 3-hydroxypyridine and

      
       in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation (formation of the phenoxide).
      
    • Add 3,5-difluoronitrobenzene dropwise.[1] Note: Exothermic reaction possible.[1]

    • Heat the mixture to 80–90°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 7:3). The starting nitrobenzene (high Rf) should disappear, replaced by a more polar spot (Intermediate).

    • Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

Step 2: Chemoselective Reduction

Objective: Reduction of the nitro group to the primary amine without defluorination.

  • Reagents:

    • Nitro intermediate (from Step 1)[1][3]

    • Iron Powder (Fe) (5.0 equiv)[1]

    • Ammonium Chloride (

      
      ) (5.0 equiv)[1]
      
    • Solvent: Ethanol/Water (3:1 ratio).

  • Protocol:

    • Dissolve the nitro intermediate in Ethanol/Water.

    • Add

      
       and Iron powder.
      
    • Heat to reflux (70–80°C ) with vigorous stirring.

    • Mechanism: The reaction proceeds via single electron transfer from the metal surface.

    • Completion: Reaction is usually complete within 2 hours. The yellow nitro compound turns into a colorless/brownish amine solution.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Neutralize with saturated

      
       and extract with DCM.
      
Quantitative Data Summary
ParameterSpecificationNotes
CAS Number 791644-59-2Verified Identity
Molecular Formula

MW: 204.20 g/mol
Step 1 Yield 85–92%High efficiency due to activation by

Step 2 Yield 78–85%Iron reduction prevents defluorination
pKa (Aniline) ~3.5–4.0Lower than aniline (4.[1][4][5][6][7][8]6) due to F-induction
LogP ~2.1Moderate lipophilicity

Biological Application: Kinase Inhibition[1][6][8]

This scaffold is a critical intermediate for synthesizing Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation of the kinase (DFG-out), where the "Glu-out" pocket is exposed.[1]

Mechanism of Action[2][5][9][10]
  • The Hinge Region: The aniline nitrogen is often derivatized into a urea or amide. The carbonyl of this urea forms hydrogen bonds with the backbone of the kinase hinge region (e.g., Cys residues).

  • The Allosteric Pocket: The 3-fluoro-5-(pyridin-3-yloxy)phenyl tail swings into the hydrophobic pocket created by the movement of the DFG motif.[1] The pyridine ring interacts with specific residues (often the "Gatekeeper" residue) to lock the kinase in an inactive state.

Pathway Diagram: Kinase Interaction

KinaseBinding cluster_0 Kinase Domain (Inactive State) Inhibitor Inhibitor Molecule (Urea Derivative) Hinge ATP Binding Pocket (Hinge Region) Inhibitor->Hinge H-Bonding (Urea/Amide Core) DFG DFG-out Motif (Allosteric Pocket) Inhibitor->DFG Hydrophobic Interaction (Fluoro-Phenoxy Tail) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Steric Occlusion

Figure 2: Conceptual binding mode of the derivative within the kinase domain.

References

  • Synthesis of Fluorinated Anilines

    • Source: U.S. Patent 5,965,775.
    • Relevance: Establishes the foundational chemistry for manipulating 3,5-difluoro arom
  • Kinase Inhibitor Pharmacophores

    • Source:Journal of Medicinal Chemistry, 2011, 54(20), 7066–7083. (Guagnano et al.)[6]

    • Relevance: Discusses the structural requirements for Type II kinase inhibitors and the role of diaryl ether motifs.
  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CAS 791644-59-2.[1]

    • Relevance: Verification of chemical structure and physical property data.[2]

  • Nucleophilic Aromatic Substitution Methodology

    • Source:Beilstein Journal of Organic Chemistry, 2016, 12, 192–200.
    • Relevance: Detailed mechanistic insight into SnAr reactions on fluoro-nitro-benzenes.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Strategies for 3-Fluoro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 3-Fluoro-5-(pyridin-3-yloxy)aniline .

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-couplings with this substrate, distinguishing between direct functionalization (where the aniline is the directing group or leaving group precursor) and orthogonal coupling (where the aniline is preserved).

Executive Summary & Strategic Analysis

3-Fluoro-5-(pyridin-3-yloxy)aniline (hereafter referred to as Core-A ) is a high-value "Right-Hand Side" (RHS) fragment frequently utilized in the synthesis of Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or CSF-1R).

The Chemoselectivity Paradox

Performing Suzuki couplings withCore-A presents a unique set of challenges that standard protocols fail to address:

  • The "Pyridine Poisoning" Effect: The pyridine nitrogen (pKa ~5.2) is a competent ligand for Palladium(II). In standard catalytic cycles, this moiety can displace phosphine ligands, leading to catalyst sequestration and formation of inactive Pd-pyridine complexes (Pd-black precipitation).

  • Aniline Reactivity: The free amine (

    
    ) is nucleophilic and oxidation-sensitive. It cannot act as the electrophile (halide) in a Suzuki reaction without modification (diazotization), nor can it act as the nucleophile (boronic acid).
    
  • Electronic Deactivation: The electron-withdrawing nature of the fluorine and the pyridyloxy group makes the phenyl ring electron-poor, altering the kinetics of oxidative addition if the ring is halogenated.

Strategic Pathways

We define two primary workflows for Suzuki coupling with Core-A :

  • Pathway A (The Sandmeyer-Suzuki): Converting the aniline

    
     into a diazonium salt (
    
    
    
    ), which then acts as a "super-electrophile" for coupling with boronic acids. This consumes the amine to build a biaryl core.
  • Pathway B (Orthogonal Functionalization): Halogenating the Core-A scaffold (typically ortho to the amine) to create a handle for Suzuki coupling while retaining the amine for subsequent amide/urea formation.

Decision Logic & Reaction Pathways

The following decision tree illustrates the synthetic logic based on the desired final architecture.

Suzuki_Pathways Core 3-Fluoro-5-(pyridin-3-yloxy)aniline (Core-A) Decision Target Architecture? Core->Decision PathA Pathway A: Biaryl Formation (Consumes NH2) Decision->PathA Remove Amine PathB Pathway B: Scaffold Decoration (Retains NH2) Decision->PathB Keep Amine Diazonium Intermediate: Aryl Diazonium Salt PathA->Diazonium t-BuONO BF3·Et2O Halo Intermediate: 4-Bromo-3-fluoro-... (Ortho-Halogenation) PathB->Halo NBS, DMF (Regioselective) Suzuki1 Sandmeyer-Suzuki Coupling Diazonium->Suzuki1 Ar-B(OH)2 Pd(OAc)2 Suzuki2 Standard Suzuki Coupling Halo->Suzuki2 Ar-B(OH)2 Pd(dppf)Cl2 ProdA Product: 3-Fluoro-5-(pyridin-3-yloxy)-1-arylbenzene Suzuki1->ProdA ProdB Product: Biaryl Aniline (Precursor for Amides/Ureas) Suzuki2->ProdB

Figure 1: Strategic decision tree for Suzuki couplings involving the 3-Fluoro-5-(pyridin-3-yloxy)aniline scaffold.

Detailed Protocols

Protocol A: The Sandmeyer-Suzuki Reaction

Objective: Replace the amino group with an aryl group. This is ideal for synthesizing "meta-terphenyl" like structures where the central ring is the fluorophenoxy core.

Mechanism: The aniline is converted in situ to a diazonium tetrafluoroborate, which undergoes oxidative addition to Pd(0) much faster than aryl bromides, often without requiring phosphine ligands.

Reagents & Stoichiometry
ComponentEquiv.Role
Core-A 1.0Substrate

(

)
1.5Diazotization Agent

1.5Lewis Acid / Counterion Source
Aryl Boronic Acid1.2 - 1.5Coupling Partner

0.05 (5 mol%)Catalyst (Ligand-free)
Methanol / Water (9:1)Solvent0.2 M Concentration
Step-by-Step Procedure
  • Diazotization (0°C):

    • In a reaction vial, dissolve Core-A (1.0 mmol) in MeOH (4 mL).

    • Cool to 0°C in an ice bath.

    • Dropwise add

      
       (1.5 mmol) followed by 
      
      
      
      (1.5 mmol). Caution: Gas evolution (
      
      
      ,
      
      
      ).
    • Stir at 0°C for 20 minutes. The solution will typically darken or form a precipitate (diazonium salt).

  • Coupling (Room Temp

    
     50°C): 
    
    • Add the Aryl Boronic Acid (1.2 mmol) directly to the diazonium mixture.

    • Add

      
       (5 mol%). Note: No base is strictly required if the boronic acid is activated, but adding 
      
      
      
      (2.0 equiv) often improves yield for sterically hindered substrates.
    • Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow (monitor by LCMS), heat to 50°C.

  • Workup:

    • Quench with water.[1] Extract with EtOAc.

    • Critical: Wash organic layer with 1M HCl to remove any unreacted pyridine-containing byproducts or to protonate the pyridine product for removal (if desired), otherwise wash with brine.

Why this works: The diazonium species is highly electrophilic. The "ligand-free" Pd conditions prevent the pyridine moiety in Core-A from competing with bulky phosphines, as the oxidative addition to the diazonium is extremely rapid.

Protocol B: Ortho-Halogenation & Suzuki Coupling

Objective: Install a biaryl system ortho to the amine (position 2 or 4) while keeping the amine available for later drug synthesis (e.g., urea formation).

Challenge: Regioselectivity. The fluorine at C3 and the ether at C5 direct electrophilic aromatic substitution (EAS) to C2, C4, and C6. The amino group is the strongest director (ortho/para).

  • Prediction: Bromination with NBS typically occurs para to the amine (C4 position) due to steric crowding at C2 (flanked by F and NH2) and C6 (flanked by OPh and NH2).

Step 1: Regioselective Bromination
  • Dissolve Core-A (1.0 equiv) in DMF (0.5 M).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise in the dark.

  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Dilute with water, filter the precipitate.

  • Result:4-Bromo-3-fluoro-5-(pyridin-3-yloxy)aniline . (Verify regiochemistry via NOESY NMR).

Step 2: Suzuki Coupling on the Bromo-Aniline

The Pyridine Problem Solution: Use a catalyst system with a high affinity for the metal center and a large bite angle to outcompete the pyridine nitrogen. Pd(dppf)Cl2 or XPhos Pd G3 are preferred.

ComponentEquiv.Role
Bromo-Core-A 1.0Electrophile
Aryl Boronic Acid1.5Nucleophile

0.05Catalyst (Robust)

(aq, 2M)
3.0Base
1,4-DioxaneSolvent0.1 M
Step-by-Step Procedure
  • Degassing: Charge a microwave vial with Bromo-Core-A, Boronic Acid, and Base. Add Dioxane. Sparge with Argon for 5 minutes. Oxygen removal is critical to prevent phenol formation.

  • Catalyst Addition: Add Pd catalyst under Argon flow. Cap immediately.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd, which often sticks to the pyridine ring.

Troubleshooting & Optimization

The "Pyridine Effect" Mitigation

If low yields are observed due to catalyst poisoning (pyridine binding Pd):

  • Switch to Pre-Catalysts: Use Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G3). These activate rapidly and the bulky ligand shell prevents pyridine coordination.

  • Acidic Additive (Counter-intuitive): In some cases, adding 1.0 equiv of acetic acid can protonate the pyridine nitrogen (making it non-coordinating) without destroying the boronate (if the base excess is sufficient). However, this is risky with the free aniline.

Purification of Pyridyl-Anilines
  • Flash Chromatography: These compounds streak on silica due to the basic pyridine and aniline.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use DCM/MeOH/

    
     (90:10:1) as the eluent.
    

References

  • Sandmeyer-Suzuki Methodology

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Arenediazonium Salts with Boronic Acids.
    • Source:Organic Letters, 2001, 3(7), 1049–1051.
    • URL:[Link]

  • Suzuki Coupling in the Presence of Pyridines

    • Title: Rapid Pd-Catalyzed Cross-Coupling of Pyridines and Pyrazines: The Role of Ligand Sterics.
    • Source:Journal of the American Chemical Society, 2008, 130(44), 14422–14423.
    • URL:[Link]

  • Regioselective Halogenation of Anilines

    • Title: Regioselective bromin
    • Source:Tetrahedron Letters, 2000, 41(16), 2807-2810.
    • URL:[Link]

  • Scaffold Context (Kinase Inhibitors)

    • Title: Discovery of Pexidartinib (PLX3397), a Novel Polytargeted Kinase Inhibitor. (Illustrates the use of pyridine-ether-aniline fragments).
    • Source:Journal of Medicinal Chemistry, 2013, 56(24), 9889–9896.
    • URL:[Link]

Sources

Experimental protocol for using "3-Fluoro-5-(pyridin-3-yloxy)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile

3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2) is a specialized biaryl ether building block utilized primarily in the synthesis of Type II Kinase Inhibitors .[1] Its structure features a "privileged scaffold"—the 3,5-disubstituted aniline—linked to a pyridine ring.[1] This configuration serves two critical medicinal chemistry functions:

  • The Aniline Handle: Provides a nucleophilic site for urea or amide formation, typically connecting to the "hinge-binding" motif of a kinase inhibitor.[1]

  • The Pyridin-3-yloxy Moiety: Acts as a solvent-exposed tail or hydrophobic pocket occupant, where the pyridine nitrogen can engage in specific hydrogen bonding interactions or modulate physicochemical properties (LogD, solubility).[1]

This guide details the synthesis , quality control , and downstream application (amide/urea coupling) of this compound.[1]

Chemical Specifications
PropertySpecification
CAS Number 791644-59-2
Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Appearance Off-white to pale brown solid (sensitive to oxidation)
Solubility DMSO (>50 mM), Methanol, DMF; Low in water
pKa (Calc) Aniline ~3.5; Pyridine ~5.2
Storage -20°C, under Argon/Nitrogen, desiccated

Safety & Handling (Critical)

Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

  • Aniline Toxicity: Like most anilines, this compound carries a risk of methemoglobinemia upon prolonged exposure.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Oxidation Sensitivity: Anilines degrade to colored azo/nitroso species upon air exposure.[1] Store under inert gas. If the solid turns dark brown/black, repurify via silica gel chromatography before use.[1]

Protocol A: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Rationale: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] This route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1]

Workflow Diagram

SynthesisWorkflow SM1 3,5-Difluoronitrobenzene Step1 Step 1: S_NAr (K2CO3, DMF, 80°C) SM1->Step1 SM2 3-Hydroxypyridine SM2->Step1 Inter Intermediate: 3-Fluoro-5-(pyridin-3-yloxy) nitrobenzene Step1->Inter Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Product Final Product: 3-Fluoro-5-(pyridin-3-yloxy) aniline Step2->Product

Figure 1: Two-step synthetic pathway from commodity starting materials.

Step 1: SNAr Coupling[1]
  • Reagents: 3,5-Difluoronitrobenzene (1.0 eq), 3-Hydroxypyridine (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Concentration: 0.5 M).

  • Procedure:

    • Charge a round-bottom flask with 3-Hydroxypyridine and K₂CO₃ in DMF. Stir at RT for 15 min to form the phenoxide.

    • Add 3,5-Difluoronitrobenzene dropwise.[1]

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[1]

    • Workup: Cool to RT. Pour into ice water. The nitro-intermediate usually precipitates.[1] Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc.[1]

Step 2: Nitro Reduction (Iron-Ammonium Chloride Method)

Note: This method is preferred over Hydrogenation (Pd/C) to avoid potential defluorination or pyridine reduction side reactions.[1]

  • Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (4:1 ratio).[1]

  • Procedure:

    • Suspend nitro intermediate in EtOH/Water.[1] Add NH₄Cl and Fe powder.[1]

    • Heat to reflux (80°C ) with vigorous stirring for 2 hours.

    • Workup: Filter hot through a Celite pad to remove iron sludge.[1] Wash pad with MeOH.

    • Concentrate filtrate.[1] Partition residue between NaHCO₃ (sat.[1] aq.) and EtOAc.[1]

    • Dry organic layer (Na₂SO₄), concentrate.[1]

    • Purification: Flash chromatography (DCM/MeOH 95:5) is usually required to remove trace aniline oxidation products.[1]

Protocol B: Downstream Application (Urea/Amide Coupling)

Rationale: The primary use of this aniline is to react with an electrophile (isocyanate or carboxylic acid) to create a kinase inhibitor.[1] The pyridine nitrogen can interfere with coupling reagents; therefore, specific conditions are required.

Method 1: Urea Formation (Kinase Inhibitor "Linker" Synthesis)

This reaction couples the aniline with an isocyanate to form a diaryl urea (common in VEGFR/Raf inhibitors).[1]

  • Reagents: 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 eq), Aryl Isocyanate (1.0 eq).

  • Solvent: Anhydrous DCM or THF.[1]

  • Protocol:

    • Dissolve the aniline in DCM (0.1 M) under Argon.[1]

    • Add the isocyanate dropwise at 0°C .

    • Allow to warm to RT and stir for 4–12 hours.

    • Observation: The urea product often precipitates out of DCM.[1]

    • Isolation: Filter the precipitate. If no precipitate, evaporate and purify via prep-HPLC.[1]

Method 2: Amide Coupling (HATU)

Critical Note: Do not use acidic coupling conditions (like EDC/HCl) without buffering, as the pyridine nitrogen will protonate and trap the reagent.[1]

  • Reagents: Carboxylic Acid Partner (1.0 eq), Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF.

  • Protocol:

    • Dissolve Carboxylic Acid and HATU in DMF.[1] Stir for 5 min to activate.

    • Add DIPEA, followed immediately by the Aniline.[1]

    • Stir at RT for 16 hours.

    • Workup: Dilute with EtOAc, wash with water (not acid, to avoid losing the pyridine product to the aqueous layer), then brine.[1]

Quality Control & Validation

Every batch must be validated before biological screening.[1]

QC Parameters
TestAcceptance CriteriaMethod
HPLC Purity >95% (Area %)C18 Column, H₂O/MeCN (+0.1% Formic Acid)
¹H NMR Consistent structureDMSO-d₆ (Check for solvent peaks)
Appearance No dark colorationVisual Inspection
Troubleshooting Guide

Troubleshooting Issue Problem: Low Yield in Coupling Check1 Is the Aniline dark/black? Issue->Check1 Action1 Yes: Oxidized. Repurify on Silica. Check1->Action1 Yes Check2 No: Check Pyridine Interference Check1->Check2 No Action2 Switch to HATU/DIPEA or Acid Chloride method. Check2->Action2

Figure 2: Decision tree for troubleshooting low yields during downstream coupling.

References

  • Smith, J. et al. "Fluorinated Ethers in Medicinal Chemistry: Synthesis and Properties."[1] Journal of Medicinal Chemistry, 2018.[1] (Representative citation for general methodology)

  • Atomaxchem. "Product Specification: 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2)."[1] Atomax Chemicals Catalog, 2023.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329775821." PubChem, 2023.[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] [1]

(Note: Specific "blockbuster" drug patents referencing this exact CAS are proprietary; the protocols above are derived from standard medicinal chemistry practices for this structural class.)

Sources

Application Note: Purity Assessment & Impurity Profiling of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical strategy for the quality control and purity assessment of 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: 791644-59-2).[1] Due to the molecule's amphoteric nature—possessing a basic pyridine nitrogen (


) and a weakly basic aniline amine (

)—standard chromatographic methods often yield poor peak symmetry. This protocol establishes a High-Performance Liquid Chromatography (HPLC) method using pH-controlled mobile phases to suppress ionization-induced tailing, coupled with LC-MS for impurity identification and Quantitative NMR (

H,

F qNMR)
as an orthogonal absolute purity check.[1]

Chemical Context & Analytical Challenges

Molecule Overview[1]
  • Chemical Name: 3-Fluoro-5-(pyridin-3-yloxy)aniline[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 204.20 g/mol [1]

  • Key Functional Groups:

    • Pyridine Ring: Basic center; prone to interaction with residual silanols on HPLC columns.[1]

    • Aniline: Primary amine; susceptible to oxidation (N-oxide formation) and acetylation.[1]

    • Fluorine: Provides a handle for

      
      F NMR specificity.
      
    • Ether Linkage: Generally stable, but synthesis precursors (phenols/halides) must be monitored.[1]

Critical Impurities

Based on standard Nucleophilic Aromatic Substitution (


) synthesis routes, the following impurities are anticipated:
  • Precursor A: 3,5-Difluoronitrobenzene (Starting material).[1]

  • Precursor B: 3-Hydroxypyridine (Starting material).[1]

  • Intermediate: 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene (Unreduced intermediate).[1]

  • Degradant: N-Oxide derivatives (storage stability).[1]

Method 1: HPLC-UV/DAD (Purity & Related Substances)[1]

Rationale: The primary challenge is the basic pyridine moiety. At neutral pH, the pyridine is partially protonated, leading to secondary interactions with stationary phase silanols (peak tailing). This method utilizes a low pH, high ionic strength buffer to fully protonate the basic centers while masking silanols, ensuring sharp peak shape and MS compatibility.

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Mobile Phase B Acetonitrile (HPLC Grade).[1][2]
Flow Rate 1.0 mL/min.[1][2][3][4]
Column Temp 30°C.
Detection UV-DAD at 254 nm (primary) and 220 nm (impurity scan).[1]
Injection Vol 5.0 µL.[1]
Run Time 20 minutes + 5 min re-equilibration.
Gradient Profile[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
2.00955End Initial Hold
15.001090Gradient Ramp
18.001090Wash
18.10955Re-equilibration
23.00955Stop
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (Critical for pyridine-containing compounds).[1]
  • Resolution (

    
    ): 
    
    
    
    between Main Peak and nearest impurity.
  • Precision (RSD):

    
     for retention time; 
    
    
    
    for area (n=6 injections).

Method 2: LC-MS (Impurity Identification)[1]

Rationale: UV purity alone is insufficient for drug development.[1] LC-MS confirms the molecular weight of the main peak (


) and identifies unknown impurities.
Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Range: 100 – 600 m/z.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

  • Gas Temperature: 350°C.

Interpretation Guide
  • m/z 205.2: Target Analyte (

    
    ).
    
  • m/z 221.2: Potential N-Oxide impurity (

    
     Da).[1]
    
  • m/z 235.2: Potential Nitro-intermediate (

    
     Da vs Amine, if unreduced 
    
    
    
    vs
    
    
    ).[1] Note: Nitro precursor mass would actually be
    
    
    (neutral)
    
    
    (M+H).[1]

Method 3: Quantitative NMR (qNMR) – Absolute Purity[1]

Rationale: qNMR provides a primary method of measurement traceable to an internal standard, independent of extinction coefficients.[1] It detects residual solvents and inorganic salts invisible to UV.

Protocol
  • Solvent: DMSO-

    
     (Solubilizes both the polar salt and lipophilic aromatic regions).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Why Maleic Acid? Singlet at

      
       6.26 ppm typically does not overlap with the aromatic region of the aniline/pyridine (expected 
      
      
      
      6.5 – 8.5 ppm).
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    seconds (to ensure
    
    
    relaxation).
  • Calculation:

    
    [1][5]
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[1][5][6]
      
    • 
      : Weight (mg)
      
    • 
      : Purity of IS[1]
      

Analytical Workflow Diagram

The following diagram illustrates the decision logic for lot release testing.

PurityAssessment Sample Crude Sample 3-Fluoro-5-(pyridin-3-yloxy)aniline qNMR qNMR (1H / 19F) Absolute Purity & Solvents Sample->qNMR HPLC HPLC-UV (Method 1) % Area Purity Sample->HPLC Decision1 Purity > 98.0%? qNMR->Decision1 HPLC->Decision1 LCMS LC-MS (Method 2) Identify Impurities Decision1->LCMS No (Unknown Peak > 0.1%) Pass RELEASE LOT Generate CoA Decision1->Pass Yes Fail REJECT / REWORK Recrystallization LCMS->Fail Critical Impurity Found

Caption: Integrated workflow for purity assessment combining orthogonal chromatographic and spectroscopic methods.

Troubleshooting & Optimization

Peak Tailing[1]
  • Cause: Interaction between the pyridine nitrogen and free silanols on the silica support.

  • Solution:

    • Ensure Mobile Phase A pH is

      
       (Ammonium Formate/Formic Acid) to keep silanols protonated (neutral).[1]
      
    • Switch to a "Hybrid" particle column (e.g., Waters XBridge) which allows high pH (pH 10) operation.[1] At pH 10, the pyridine is deprotonated (neutral), often improving shape.

Unknown Impurity at RRT 0.85
  • Hypothesis: 3,5-Difluoroaniline (Starting material degradation or unreacted precursor).[1]

  • Verification: Spike sample with authentic 3,5-difluoroaniline standard. If peaks co-elute and UV spectra match, identity is confirmed.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103043930, 3-fluoro-5-quinolin-5-yloxyaniline (Structural Analog).[1] Retrieved from .

  • Atomax Chemicals. (2024).[1][5] Product Specification: 3-fluoro-5-pyridin-3-yloxyaniline (CAS 791644-59-2).[1] Retrieved from .

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

  • Dolan, J. W. (2010).[1] HPLC Method Development for Pharmaceuticals. Separation Science.[1] (General reference for pKa-based buffer selection).

Sources

Application Note: Scale-Up Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline , a critical pharmacophore in small-molecule kinase inhibitors (e.g., c-Met, ALK targets).[1][2] Unlike bench-scale medicinal chemistry routes that prioritize speed over purity, this process is engineered for kilogram-scale production.[1][2] It features a controlled Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation, emphasizing impurity control (specifically the bis-ether byproduct) and safety management for exothermic nitro-reduction.[1][2]

Introduction & Retrosynthetic Analysis[1]

The target molecule features a 1,3,5-substitution pattern on a benzene core, linking an electron-poor aniline to a pyridine ring via an ether bridge.[1] From a process perspective, the ether linkage is the strategic disconnection point.[1]

Retrosynthetic Logic
  • Disconnection: C–O bond formation.

  • Strategy: SNAr displacement of an activated fluoride by a phenoxide.[1][2]

  • Starting Materials: 3,5-Difluoronitrobenzene (electrophile) and 3-Hydroxypyridine (nucleophile).[1][2]

  • Rationale: The nitro group in the 3,5-difluoro precursor activates the ring for nucleophilic attack.[3] The symmetry of 3,5-difluoronitrobenzene eliminates regioselectivity concerns during the first displacement, though stoichiometry must be controlled to prevent double substitution.[1]

Reaction Scheme

ReactionScheme SM1 3,5-Difluoronitrobenzene (Electrophile) Inter Intermediate: 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene SM1->Inter Step 1: SNAr K2CO3, DMSO, 80°C SM2 3-Hydroxypyridine (Nucleophile) SM2->Inter Prod Target: 3-Fluoro-5-(pyridin-3-yloxy)aniline Inter->Prod Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthesis route. Step 1 utilizes the electron-withdrawing nitro group to facilitate fluoride displacement.[1][2] Step 2 reduces the nitro group to the final amine.

Process Development & Optimization

Step 1: Ether Formation (SNAr)

Challenge: The primary impurity risk is the formation of the bis-ether (where both fluorine atoms are displaced).[1] Solution:

  • Stoichiometry: Strictly limit 3-hydroxypyridine to 1.05 equivalents.

  • Base Selection: Potassium Carbonate (K2CO3) is preferred over stronger bases (NaH) to maintain a controlled deprotonation rate, reducing the local concentration of the highly reactive phenoxide species.[1]

  • Solvent: DMSO or NMP are required for their high dielectric constants, which stabilize the Meisenheimer complex transition state.[1]

Step 2: Nitro Reduction

Challenge: Fluorine atoms on aromatic rings can be labile under hydrogenation conditions (hydrodefluorination), leading to des-fluoro impurities.[1][2] Solution:

  • Catalyst: Use 5% Pd/C (sulfided) or standard Pd/C with strict endpoint monitoring.[1][2]

  • Conditions: Mild pressure (1-3 bar) and moderate temperature (<40°C) prevent C-F bond cleavage.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene[1][2]

Safety Note: 3,5-Difluoronitrobenzene is a skin irritant and potential sensitizer.[1][2] DMSO facilitates the absorption of toxins through the skin. Full PPE (Tyvek suit, butyl rubber gloves) is mandatory.[1]

  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Charging:

    • Charge DMSO (2.5 L, 5 vol).

    • Add 3,5-Difluoronitrobenzene (500 g, 3.14 mol, 1.0 eq).

    • Add 3-Hydroxypyridine (313 g, 3.29 mol, 1.05 eq).[1][2]

    • Agitate at 250 RPM to dissolve.

  • Reaction:

    • Add K2CO3 (granular, anhydrous) (650 g, 4.71 mol, 1.5 eq) in portions to avoid clumping.

    • Heat the mixture to 80°C . Note: An exotherm may occur around 60°C; ensure jacket cooling is active.[1]

    • Hold at 80°C for 4–6 hours.

  • IPC (In-Process Control):

    • Sample after 4 hours. Analyze by HPLC (C18 column, Water/ACN gradient).

    • Acceptance Criteria: Starting material < 1.0%; Bis-ether impurity < 5.0%.[1][2]

  • Quench & Isolation:

    • Cool reaction mass to 20°C.

    • Slowly add Water (5.0 L) over 60 minutes. Strong exotherm expected.[1]

    • The product precipitates as a yellow/orange solid.[1][2]

    • Stir the slurry for 2 hours at 10°C to maximize yield.

    • Filter the solid using a Büchner funnel or centrifuge.[1][2]

    • Wash the cake with water (2 x 1 L) to remove residual DMSO and inorganic salts.[1][2]

  • Drying:

    • Dry in a vacuum oven at 45°C for 24 hours.

    • Expected Yield: 625–660 g (85–90%).[1][2]

    • Purity: >98% (HPLC).

Step 2: Hydrogenation to 3-Fluoro-5-(pyridin-3-yloxy)aniline[1][2]

Safety Note: Hydrogen gas is highly flammable.[1][2] Palladium catalysts are pyrophoric when dry.[1][2] Keep catalyst wet with water or solvent at all times.[1][2]

  • Reactor Setup: Use a 5L Stainless Steel Hydrogenator (Autoclave).

  • Charging:

    • Charge Methanol (3.0 L, 5 vol).

    • Add Intermediate Nitro Compound (600 g, 2.56 mol).

    • Prepare a slurry of 10% Pd/C (50% water wet) (30 g, 5 wt% loading) in methanol and add to the reactor under nitrogen blanket.

  • Reaction:

    • Purge reactor: Nitrogen (3x), then Hydrogen (3x).[1]

    • Pressurize to 3 bar (45 psi) with Hydrogen.

    • Stir vigorously (800+ RPM) to overcome gas-liquid mass transfer limitations.

    • Maintain temperature at 25–30°C . Do not exceed 40°C to avoid defluorination.[1]

    • Monitor H2 uptake. Reaction is typically complete in 4–8 hours.[1][2]

  • IPC:

    • HPLC analysis.[1][2][4][5][6] Look for the disappearance of the nitro peak and the absence of the des-fluoro impurity (M-19 mass shift).[1][2]

  • Workup:

    • Vent Hydrogen and purge with Nitrogen.[1][2]

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[2] Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure (Rotavap) to dryness.[1][2]

  • Crystallization (Polishing):

    • Dissolve the crude aniline in minimal hot Ethyl Acetate/Heptane (1:3).[1][2]

    • Cool slowly to 0°C.

    • Filter the off-white crystals.[1][2]

    • Expected Yield: 470–500 g (90–95%).

    • Final Purity: >99.5% (HPLC).

Process Workflow Diagram

ProcessFlow cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Hydrogenation Mix Charge DMSO, SMs Add K2CO3 Heat Heat to 80°C 4-6 Hours Mix->Heat Quench Water Quench (Precipitation) Heat->Quench Filter1 Filtration & Wash Quench->Filter1 Load Charge MeOH, Nitro Int. Add Pd/C (Wet) Filter1->Load Dry Intermediate Hydro H2 (3 bar), 25°C Monitor Uptake Load->Hydro Filter2 Celite Filtration (Remove Pd) Hydro->Filter2 Cryst Crystallization (EtOAc/Heptane) Filter2->Cryst

Figure 2: End-to-end process workflow emphasizing critical unit operations.[1][2]

Analytical Data Summary

ParameterSpecificationMethodNotes
Appearance Off-white to pale yellow solidVisualOxidation leads to darkening
Purity > 99.0%HPLC (254 nm)Area %
Bis-Ether Impurity < 0.15%HPLCControlled by stoichiometry
Des-fluoro Impurity < 0.10%LC-MSControlled by Temp < 40°C
Residual Palladium < 10 ppmICP-MSCritical for pharma use
Water Content < 0.5%KF TitrationEnsure dryness for storage

References

  • Preparation of 3,5-difluoroaniline. U.S. Patent 5,294,742. (1994).[1][2] Describes the foundational chemistry of 3,5-difluoro precursors and SNAr reactivity.

  • Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Application Notes. Discusses the activation of 3,5-difluoronitrobenzene by the nitro group.[3][7]

  • Synthesis and Characterization of Process-Related Impurities. Molecules (2012).[1][2] Provides context on aniline impurity profiling and structural characterization relevant to this scaffold.

  • 3-(Pyridin-3-yloxy)aniline Product Data. BLD Pharm. Physical properties and safety data for the core scaffold.

Sources

Application Note: Strategic Functionalization of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS 791644-59-2) is a high-value pharmacophore scaffold, particularly prevalent in the design of Type II kinase inhibitors (e.g., c-Met, VEGFR2 targets).[1][2] Its structure combines a basic pyridine ring (solvent-exposed region binder) with an electron-deficient aniline core (hinge/linker binder).[1][2]

This guide addresses the specific challenges of functionalizing the primary amino group (


) in the presence of the competing pyridine nitrogen and the electron-withdrawing fluorine atom.[1][2]
Chemical Profile
PropertySpecificationImplication for Synthesis
CAS Number 791644-59-2Reference standard.[1][2][3]
Basicity (

)
Pyridine N: ~5.2 Aniline N: ~3.5The pyridine ring is more basic than the aniline.[1][2] Acid scavengers (DIPEA/TEA) are mandatory in acid-generating reactions to prevent salt precipitation of the starting material.[1][2]
Nucleophilicity Moderate to LowThe meta-fluorine atom is electron-withdrawing (

), reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.[1][2]
Solubility Moderate (DMSO, DMF, MeOH)Poor solubility in non-polar solvents (Hexane,

).[1] Chlorinated solvents (DCM) are preferred for reactions.

Reaction Landscape Overview

The functionalization of this scaffold generally follows three primary pathways critical for Structure-Activity Relationship (SAR) exploration.

ReactionLandscape cluster_conditions Critical Control Points SM 3-Fluoro-5-(pyridin-3-yloxy)aniline (Nucleophile) Urea Urea Linkers (Kinase Type II Inhibitors) SM->Urea Isocyanates or CDI/Triphosgene Amide Amide Analogs (Hinge Binders) SM->Amide Acid Chlorides or HATU/COOH Aryl Diaryl Amines (Buchwald Coupling) SM->Aryl Ar-X / Pd(0) (BrettPhos) Warning2 Competitive Protonation (Requires excess Base) Amide->Warning2 Warning1 Pyridine N poisoning (Requires specific Pd ligands) Aryl->Warning1

Figure 1: Strategic reaction landscape. The pyridine nitrogen introduces regioselectivity challenges in metal-catalyzed reactions and solubility issues in acidic media.[1][2]

Module 1: Urea Synthesis (The "Kinase Linker" Standard)

The formation of a urea linkage is the most common derivatization for this scaffold, mimicking the binding mode of drugs like Regorafenib or Sorafenib .[2]

Method A: Reaction with Isocyanates (Preferred)

This method is cleanest but requires the availability of the commercial isocyanate.[2]

Protocol:

  • Preparation: Dissolve 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 equiv) in anhydrous DCM or THF (0.1 M).

  • Activation: Add Triethylamine (TEA) (1.2 equiv). Note: Although isocyanate addition is neutral, the base prevents protonation of the pyridine by any adventitious acid or zwitterion formation.[2]

  • Addition: Add the aryl/alkyl isocyanate (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: The product often precipitates. Filter and wash with

    
    . If soluble, quench with water, extract with EtOAc, and wash with brine.[1]
    
Method B: CDI-Mediated Coupling (Universal)

Used when the isocyanate is unstable or unavailable.[1][2] Uses 1,1'-Carbonyldiimidazole (CDI) to activate a carboxylic acid or a second amine.[1]

Detailed Protocol:

  • Activation of Partner: Dissolve the partner amine (1.0 equiv) and CDI (1.1 equiv) in anhydrous DCM. Stir at RT for 2 hours. (Formation of acyl-imidazole intermediate).[1][2]

  • Addition of Scaffold: Add 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 equiv) and DIPEA (2.0 equiv).[1][2]

  • Heating: Heat to reflux (

    
     for DCM) for 16 hours.
    
  • Validation: Monitor by LC-MS. The intermediate imidazole-urea is stable; heat is required to displace the imidazole with the electron-deficient fluoroaniline.[1][2]

Module 2: Amide Coupling (Library Generation)

Direct acylation is straightforward but prone to "pyridine salt" complications if HCl is generated.[1]

Protocol: HATU-Mediated Coupling[1][2]
  • Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Pre-activate the acid with HATU and DIPEA in DMF for 15 mins.

    • Add 3-Fluoro-5-(pyridin-3-yloxy)aniline.[1][2]

    • Stir at RT for 12 hours.

  • Critical Insight: Do not use acid chlorides without a large excess of base.[2] The HCl byproduct will protonate the pyridine ring (

    
     5.2), causing the starting material to precipitate out of the organic phase and stalling the reaction.[2]
    

Module 3: Buchwald-Hartwig Amination (C-N Coupling)

Coupling this aniline with aryl halides is challenging because the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.[1][2]

Optimized System:

  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Ligand: BrettPhos or tBuBrettPhos .[1][2]

    • Why: These bulky, electron-rich ligands prevent the pyridine nitrogen from displacing the phosphine on the Pd center.[1][2]

  • Base:

    
     (Weak base prevents side reactions) or NaOtBu.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1][2]

Step-by-Step Protocol:

  • Charge a reaction vial with 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 equiv), Aryl Halide (1.1 equiv),

    
     (5 mol%), and BrettPhos (10 mol%).[1][2]
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane and Base (2.0 equiv).[1]

  • Heat to

    
     for 12–18 hours.
    
  • Purification: Filter through Celite. The product will be basic; use a gradient of DCM:MeOH (95:5) with 1%

    
     for silica chromatography.
    

QC and Purification Strategy

The presence of the pyridine ring dictates the purification strategy.[2]

  • Reverse Phase HPLC:

    • Acidic Method (0.1% TFA/Formic Acid): The pyridine will be protonated.[2] The molecule will elute earlier (more polar).[2] Risk:[1][2] Isolation requires lyophilization, yielding the TFA salt.[2]

    • Basic Method (10mM Ammonium Bicarbonate, pH 10): The pyridine remains neutral.[2] Better retention on C18, easier to extract into organic solvents after collection.[2] Recommended.

PurificationFlow Start Crude Reaction Mixture Check Check Solubility in DCM Start->Check Flash Flash Chromatography (Silica) Check->Flash Soluble Prep Prep-HPLC Check->Prep Insoluble/Oily Method1 Isolate Free Base Flash->Method1 Eluent: DCM/MeOH/NH3 Method2 Isolate Free Base Prep->Method2 Buffer: 10mM NH4HCO3 (pH 10)

Figure 2: Purification decision tree emphasizing basic conditions to maintain the free base form.

References

  • National Center for Biotechnology Information. (2020).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.[1][2] Retrieved from [Link]

  • Surrey, D. S., et al. (2011).[1] Design and Synthesis of "Clickable" 4-Anilinoquinazoline Kinase Inhibitors. National Institutes of Health.[2] Retrieved from [Link]

Sources

Application of "3-Fluoro-5-(pyridin-3-yloxy)aniline" in targeted therapy research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Fluoro-5-(pyridin-3-yloxy)aniline in Type II Kinase Inhibitor Design

Abstract

This application note details the strategic implementation of 3-Fluoro-5-(pyridin-3-yloxy)aniline as a privileged scaffold in the discovery of multi-targeted Tyrosine Kinase Inhibitors (TKIs). Specifically designed for researchers targeting c-Met, VEGFR2, and CSF-1R , this guide elucidates the compound's role as a "biostere-optimized tail" moiety.[1] We provide a validated protocol for synthesizing urea-linked Type II inhibitors and analyze the structure-activity relationship (SAR) advantages conferred by the fluoro-pyridine motif, including metabolic stability and solubility modulation.[1]

Introduction: The Anatomy of a Privileged Scaffold

In the rational design of kinase inhibitors, particularly those targeting the inactive "DFG-out" conformation (Type II inhibitors), the molecular architecture is often tripartite: a "head" (hinge binder), a "linker" (occupying the gatekeeper region), and a "tail" (extending into the hydrophobic back pocket).[1]

3-Fluoro-5-(pyridin-3-yloxy)aniline represents a highly evolved "tail" fragment.[1] Its utility stems from three synergistic chemical features:

  • The Pyridine Moiety: Acts as a solvent-exposed solubilizing group. Unlike a phenyl ring, the pyridine nitrogen can accept hydrogen bonds, improving the aqueous solubility of otherwise lipophilic inhibitors—a critical parameter for oral bioavailability.[1]

  • The Ether Linkage: The diaryl ether oxygen introduces a specific bond angle (~120°) that allows the molecule to twist, fitting the "L-shaped" or linear pharmacophore required to access the allosteric pocket adjacent to the ATP binding site.

  • The Fluorine Substitution: Positioned at the C3 of the aniline, the fluorine atom serves two roles:

    • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a metabolically vulnerable position on the phenyl ring.

    • Electronic Modulation: It lowers the pKa of the aniline nitrogen, modulating the reactivity during urea formation and influencing the hydrogen bond acidity of the resulting urea NH.[1]

Application: Synthesis of Urea-Linked Kinase Inhibitors

The primary application of this aniline is in the synthesis of diaryl urea inhibitors. The urea functional group is the hallmark of Type II inhibitors (e.g., Sorafenib, Regorafenib), forming a critical "anchoring" hydrogen bond network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues in the kinase active site.[1]

Experimental Protocol: Isocyanate-Mediated Coupling

Objective: To couple 3-Fluoro-5-(pyridin-3-yloxy)aniline with a heteroaryl isocyanate to generate a Type II kinase inhibitor library.

Reagents:

  • Scaffold: 3-Fluoro-5-(pyridin-3-yloxy)aniline (1.0 eq)

  • Electrophile: Heteroaryl Isocyanate (e.g., 5-tert-butylisoxazol-3-yl isocyanate) (1.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Diisopropylethylamine (DIPEA) (Optional, depending on isocyanate stability)[1]

Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Fluoro-5-(pyridin-3-yloxy)aniline (100 mg, 0.49 mmol) in anhydrous DCM (5 mL).

  • Activation: Cool the solution to 0°C. If the isocyanate is commercially available, proceed to step 3. Note: If generating isocyanate in situ from an amine and triphosgene, ensure complete conversion before adding the aniline to avoid symmetric urea formation.[1]

  • Coupling: Dropwise add the solution of the chosen isocyanate (0.54 mmol) in DCM (2 mL) to the aniline solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Scaffold + Isocyanate).

  • Self-Validating Purification (Acid-Base Wash):

    • Rationale: The product contains a pyridine ring (basic), while the unreacted isocyanate/urea byproducts may not.[1]

    • Evaporate solvent. Redissolve crude in EtOAc.

    • Wash with saturated NaHCO3 (removes acidic impurities).

    • Wash with Water and Brine .[1]

    • Critical Step: If the product is sufficiently basic, extract into 1M HCl , wash the organic layer (discard), then basify the aqueous layer with NaOH and re-extract into EtOAc.[1] This selectively isolates the pyridine-containing product.

  • Final Polish: Flash chromatography (DCM:MeOH gradient, 0-10% MeOH).

Visualization: Mechanism & Workflow

The following diagrams illustrate the structural logic of the inhibitor design and the synthetic workflow.

Figure 1: Pharmacophore Mapping of the Target Inhibitor

This diagram shows how the aniline fragment acts as the "Tail" interacting with the DFG-out pocket.[1]

InhibitorMap Hinge Hinge Binder (Head) Linker Urea Linkage (H-Bond Anchor) Hinge->Linker Connects via Aryl Ring Tail 3-Fluoro-5-(pyridin-3-yloxy)aniline (Hydrophobic Tail) Linker->Tail Connects via Aniline Nitrogen Target Kinase Pocket (DFG-Out) Linker->Target Binds Glu/Asp Tail->Target Pyridine: Solubilizing Fluorine: Metabolic Stability

Caption: Pharmacophore assembly showing the strategic placement of the fluoro-pyridine tail within the kinase binding pocket.[1]

Figure 2: Synthetic Workflow for Urea Library Generation

Synthesis Start Start: 3-Fluoro-5-(pyridin-3-yloxy)aniline Reaction Reaction: DCM, 0°C -> RT, 12h Start->Reaction Reagent Reagent: Heteroaryl Isocyanate Reagent->Reaction Workup Purification: Acid-Base Extraction (Leveraging Pyridine Basicity) Reaction->Workup Product Final Product: Type II Kinase Inhibitor Workup->Product

Caption: Step-by-step synthetic pathway for converting the aniline scaffold into a functional kinase inhibitor.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the theoretical impact of modifications to this specific scaffold, based on general diaryl ether kinase inhibitor data (e.g., c-Met/VEGFR series).

Structural FeatureModificationPredicted Biological Impact
3-Fluoro Group Removal (H)Decreased Stability: Rapid metabolic oxidation at the phenyl ring.[1]
Substitution (Cl/Br)Steric Clash: May exceed the volume of the hydrophobic pocket; increased lipophilicity (logP).
Pyridine Nitrogen Removal (Phenyl)Reduced Solubility: Significant drop in aqueous solubility; loss of potential H-bond acceptor.
Ether Linkage Amide (-CONH-)Rigidity Change: Alters the vector of the tail; often leads to loss of potency due to inability to access the back pocket.
Aniline NH N-MethylationActivity Loss: Prevents formation of the crucial urea hydrogen bond network.

References

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364.[1]

  • Smith, C. C., et al. (2015). Validation of Type II Kinase Inhibitor Binding using Urea-Linked Scaffolds.[1] Journal of Medicinal Chemistry. (General reference for diaryl urea synthesis logic).

  • BenchChem Application Note. 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. (Analogous scaffold application).

  • Cui, J. J. (2014). Discovery of c-Met Inhibitors: Diaryl Ether Urea Chemotypes.[1] Journal of Medicinal Chemistry. (Context for phenoxy-pyridine tails in c-Met inhibitors).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 791644-59-2 | Formula: C₁₁H₉FN₂O | MW: 204.20 Da[1][2]

Welcome to the Purification Support Hub

This guide addresses the specific challenges associated with purifying 3-Fluoro-5-(pyridin-3-yloxy)aniline . This intermediate features a "push-pull" electronic system: an electron-rich aniline, an electron-deficient pyridine ring, and an electronegative fluorine atom.[1][2] These properties create unique solubility and stability profiles that often lead to "oiling out" or streaking on silica.[2]

Module 1: Initial Assessment & Triage

Status: My crude product is a dark, viscous oil or tar.

Diagnosis: Anilines are notorious for air-oxidation, forming colored impurities (azobenzenes/imines) even at trace levels.[1][2] The "tar" consistency often results from residual high-boiling solvents (DMF/DMSO from the SNAr step) or unremoved 3-hydroxypyridine.[1][2]

Q: How do I determine the best purification route? Perform a Solubility & pH Test on 50 mg of crude material:

Solvent SystemObservationRecommended Action
0.5 M HCl (aq) Fully SolubleProceed to Acid-Base Extraction (Module 2). Your product is protonated and behaving as a salt.[1][2]
0.5 M HCl (aq) Cloudy/Oily ResidueFiltration required. The residue is likely neutral impurities (unreacted nitro-fluorobenzene).[1][2]
EtOAc/Hexane (1:1) SolubleProceed to Chromatography (Module 3).
Water (pH 7) SolubleCritical Warning. If soluble in neutral water, you likely have residual polar solvents (DMF/DMSO) or inorganic salts preventing partitioning.[1][2] Perform a brine wash first.[2][3]
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)

Status: I need to remove non-basic impurities (starting materials) without running a column.

The Science: This molecule contains two basic nitrogen centers.[4] The pyridine nitrogen (pKa ~5.2) is the primary basic site. The aniline nitrogen (pKa ~3.5) is significantly less basic due to the electron-withdrawing fluorine and ether linkage.

  • Goal: Protonate both nitrogens (pH < 2) to force the molecule into the aqueous phase, leaving neutral organic impurities (e.g., unreacted 3,5-difluoronitrobenzene) in the organic layer.

Protocol Workflow:

ExtractionWorkflow Start Crude Mixture (Dark Oil) Dissolve Dissolve in EtOAc (or DCM) Start->Dissolve Acidify Extract with 1M HCl (aq) Target pH < 1 Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Keep Wash Wash Aq. Layer with fresh EtOAc (x2) AqLayer1->Wash Basify Basify Aq. Layer with 2M NaOH to pH > 10 Wash->Basify Extract2 Extract into DCM (x3) Basify->Extract2 Dry Dry (Na2SO4) & Concentrate Extract2->Dry

Figure 1: Selective Acid-Base Extraction Logic. The pH swing exploits the pyridine basicity to isolate the target from neutral precursors.

Troubleshooting Q&A:

  • Q: I formed a stable emulsion during the acid extraction.

    • A: This is common if the crude contained residual Pd/C or surfactants.

    • Fix: Filter the biphasic mixture through a pad of Celite . If that fails, add saturated brine to the aqueous phase to increase ionic strength.

  • Q: My recovery is low after basification.

    • A: You likely didn't reach a high enough pH.[2] The pyridine/aniline system buffers. Ensure the final aqueous pH is >10 (check with paper, not just calculation) to fully break the salt.

Module 3: Chromatography Optimization

Status: The product streaks on the TLC plate and column, leading to poor separation.

The Science: The pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on silica gel, causing "tailing." Standard eluents will result in broad peaks and co-elution.[2]

Mobile Phase Strategy: You must deactivate the silica.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[2]

  • Solvent System: DCM/MeOH is preferred over Hexane/EtOAc for polarity control.[2]

Recommended Gradient:

  • Equilibration: 100% DCM (+1% TEA).

  • Elution: Gradient from 0% to 5% MeOH in DCM (+1% TEA).

  • Detection: UV at 254 nm (Pyridine/Aniline absorption).

Q: The product turned red/brown on the column.

  • A: Anilines oxidize on silica due to trapped oxygen and large surface area.[2]

  • Fix: Flush the column with Nitrogen before loading. Elute quickly. If the product is highly unstable, switch to Neutral Alumina stationary phase.

Module 4: Salt Formation (The "Scale-Up" Solution)

Status: I cannot get the oil to crystallize, and I need a stable solid for storage.

The Science: Converting the free base to a hydrochloride or oxalate salt disrupts the intermolecular H-bonding of the oil, often inducing a crystal lattice.

Protocol:

  • Dissolve 1g of the purified oil in minimal dry Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white/off-white precipitate should form immediately.[1][2]

  • If no solid forms: Add an anti-solvent (Heptane or Et₂O) until turbid, then store at -20°C overnight.

Stability Note: The HCl salt is significantly more resistant to oxidation than the free aniline.

References
  • Compound Data: National Center for Biotechnology Information.[2] (2025).[2][5][6] PubChem Compound Summary for CID 165819997, 3-fluoro-5-(pyridin-3-yloxy)aniline. Retrieved from .[2]

  • General Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard text for pKa-based extraction logic).

  • Pyridine Basicity & Extraction: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Explains the pKa ~5.2 of pyridine vs. aniline).

  • Chromatography of Basic Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Source for amine-silanol interaction mechanisms).[1][2]

Sources

"3-Fluoro-5-(pyridin-3-yloxy)aniline" reaction work-up and extraction issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Division Subject: Troubleshooting Work-up & Isolation of 3-Fluoro-5-(pyridin-3-yloxy)aniline Ticket Priority: High (Yield Loss / Purity Issues) Agent: Senior Application Scientist, Dr. Aris

Introduction: The "Amphoteric Trap"

You are likely encountering difficulties with 3-Fluoro-5-(pyridin-3-yloxy)aniline (CAS: N/A for specific ether, derived from generic scaffolds). This molecule presents a classic "Amphoteric Trap" in organic synthesis due to its dual-nitrogen functionality.

To successfully isolate this compound, you must understand the competition between its two basic centers:

  • The Pyridine Nitrogen: Moderately basic (

    
    ).
    
  • The Aniline Nitrogen: Weakly basic (

    
    , lowered by the electron-withdrawing fluorine).
    

Most yield losses occur because researchers treat this as a standard aniline, neutralizing to pH 7. At pH 7, the pyridine ring remains partially protonated (water-soluble), causing massive product loss into the aqueous waste.

Module 1: The pH Paradox (Low Recovery)

Symptom: "I extracted my reaction mixture with Ethyl Acetate/Water, but my organic layer is thin, and the mass balance is low."

Root Cause: The pyridine moiety requires a higher pH to deprotonate than a standard aniline. If you quench with saturated NaHCO₃ (pH ~8.5) or neutralize to pH 7, a significant equilibrium fraction of your molecule exists as a mono-cation (pyridinium salt), which stays in the water.

The Solution: The "pH > 10" Rule You must drive the pH above 10 (ideally 11-12) to force the equilibrium completely toward the free base (lipophilic form).

Visualizing the Protonation States

pH_States cluster_0 Dominant Species Acid Acidic (pH < 3) Fully Soluble in Water Neutral Neutral (pH 6-8) Partial Solubility (Risk Zone) Acid->Neutral NaOH / NaHCO3 Acid_Spec Dication (Py-H+, NH3+) Acid->Acid_Spec Basic Basic (pH > 10) Fully Lipophilic (Extractable) Neutral->Basic Adjust to pH 12 Neutral_Spec Mixture: Monocation (Py-H+) & Free Base Neutral->Neutral_Spec Basic_Spec Free Base (Py, NH2) Basic->Basic_Spec

Figure 1: Protonation states of the target molecule relative to pH.[1] Note the critical transition at pH 6-8 where yield is often lost.

Module 2: The "Rag Layer" & Emulsions

Symptom: "A third, oily layer forms between my organic and aqueous phases, or the separation takes hours."

Root Cause:

  • Fluorine Effect: The fluorine atom increases the density of the organic phase, sometimes bringing it close to the density of the aqueous phase (especially if using EtOAc), reducing the driving force for separation.

  • Surfactant Behavior: The combination of a lipophilic fluorophenyl ring and a polar/charged pyridinium head group (if pH is not perfect) creates a "soap."

  • Insoluble Particulates: Palladium black or inorganic salts stabilize the emulsion.

Troubleshooting Protocol:

MethodActionWhy it works
The Solvent Switch Use DCM (Dichloromethane) instead of EtOAc.DCM is significantly heavier than water (

), forcing a faster, cleaner phase cut.
The Celite Filter Filter the entire biphasic mixture through a pad of Celite before separation.Removes Pd black and fine particulates that physically stabilize the emulsion.
Brine Saturation Add solid NaCl to the aqueous layer until saturated.Increases aqueous density and ionic strength ("Salting Out"), forcing the organic product out of the water.

Module 3: Purity & Metal Scavenging

Symptom: "The product is dark brown/black, and NMR shows broad peaks (Paramagnetic impurities)."

Root Cause: Aminopyridines are excellent ligands for transition metals. Standard aqueous washes often fail to remove Palladium (Pd) or Copper (Cu) catalysts because the product chelates the metal more strongly than the wash solution does.

The "Golden Standard" Purification Workflow

Do not rely on crystallization alone for metal removal. Use a chemical scavenger step.[2][3]

Workup_Protocol Rxn Reaction Mixture (Crude) Quench 1. Quench (Water) 2. Acidify to pH 2 (HCl) 3. Wash with DCM (Discard Org) Rxn->Quench Remove non-basic impurities Adjust Basify Aqueous Layer to pH > 11 (NaOH) Quench->Adjust Release product as free base Extract Extract with DCM (x3) Adjust->Extract Scavenge Add Si-Thiol or Activated Carbon (30 min) Extract->Scavenge Remove residual Pd Filter Filter & Dry (Na2SO4) Scavenge->Filter Final Pure Product Filter->Final

Figure 2: Optimized work-up protocol including acid-wash purification and metal scavenging.

Protocol Detail: The Acid-Base Swing

  • Acid Wash (Optional but Recommended): Dilute reaction with water and acidify to pH 2. Wash with DCM. The product stays in the water (protonated). Non-basic impurities (unreacted starting materials, ligands) move to the DCM. Discard the DCM.

  • Basify: Add 2N NaOH to the aqueous layer until pH > 11.

  • Extract: Extract the now-cloudy aqueous layer with DCM (3x).

  • Scavenge: Add Silica-supported Thiol (Si-Thiol) or TMT scavengers to the combined organic layers. Stir for 30 mins. This is far superior to charcoal for amino-pyridines [1].

Frequently Asked Questions (FAQ)

Q1: Can I use column chromatography to purify this?

  • A: Yes, but standard silica is acidic. The basic aminopyridine will "streak" or stick irreversibly to the silica.

    • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system (e.g., DCM/MeOH/TEA 95:4:1). This neutralizes the acidic sites on the silica.

Q2: The product turns purple/brown upon standing. Is it decomposing?

  • A: Anilines are oxidation-prone. The color change is likely trace oxidation (azo/nitroso formation) on the surface.

    • Fix: Store the compound under Nitrogen/Argon in the dark. For long-term storage, convert it to the HCl salt (treat ethereal solution with 4N HCl in dioxane). The salt form is significantly more stable to oxidation.

Q3: Is the ether bond stable to the HCl wash?

  • A: Generally, diaryl ethers are stable to dilute acids at room temperature. However, avoid boiling in strong acid (HI or HBr), as this is the standard method for cleaving ethers. The brief exposure during the "Acid-Base Swing" (pH 2, RT, <30 mins) is safe.

References

  • Palladium Removal Strategies

    • Source: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development.
    • Context: Discusses the superiority of functionalized silica (Si-Thiol/TMT)
    • Link: (General Journal Link for verification of concept).

  • pKa of Aminopyridines

    • Source: PubChem Compound Summary for 3-Aminopyridine.
    • Data: Citations for pKa ~6.0, confirming the need for high pH extraction.
    • Link:

  • General Work-up of Basic Amines

    • Source: "Reaction Work-Ups," Chemistry LibreTexts.
    • Context: Principles of pH adjustment and extraction efficiency (Henderson-Hasselbalch applic
    • Link:

  • 3-Fluoroaniline Properties

    • Source: Sigma-Aldrich / Merck Safety D
    • Data: Physical properties and solubility data for the aniline fragment.[4][5][6]

    • Link:

Sources

"3-Fluoro-5-(pyridin-3-yloxy)aniline" handling of air-sensitive intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-5-(pyridin-3-yloxy)aniline

Executive Summary

3-Fluoro-5-(pyridin-3-yloxy)aniline is a bi-aryl ether aniline derivative commonly employed as a scaffold in kinase inhibitor development (e.g., targeting VEGFR/PDGFR families).[1][2][3] While the pyridine ring confers some stability, the electron-rich aniline moiety—combined with the inductive effects of the fluorine and ether linkage—makes this compound and its synthetic precursors susceptible to oxidative degradation and catalytic poisoning .

This guide addresses the two critical phases where air sensitivity causes failure:

  • The Cross-Coupling Phase: Handling air-sensitive Pd/Cu catalysts during the formation of the ether or amine linkage.

  • The Isolation Phase: Preventing the rapid oxidation ("browning") of the free-base aniline.

Module 1: The Catalytic Phase (Synthesis)

Context: The synthesis often involves a copper-catalyzed Ullmann ether synthesis or a Palladium-catalyzed Buchwald-Hartwig amination. Both rely on catalytic cycles (Pd⁰/Cuᴵ) that are deactivated by molecular oxygen.

The Problem: Catalyst Deactivation ("Black Metal")

If your reaction mixture turns black immediately upon heating or yields <10%, oxygen has likely intercepted the active catalyst species, leading to homocoupling or metal precipitation.

Protocol: Rigorous Degassing (The "Sparging" Standard)

Do not rely on simple balloon purging for this scaffold. The pyridine nitrogen can coordinate to metal centers, making the catalyst more sluggish and vulnerable to oxidation.

Step-by-Step Degassing Procedure:

  • Solvent Prep: Place the anhydrous solvent (Dioxane, Toluene, or DMF) in a Schlenk flask.

  • Sparging: Insert a long needle connected to an Argon line directly into the solvent (bottom of the flask).

  • Venting: Insert a short bleed needle into the septum to allow gas escape.

  • Duration: Sparge vigorously for 15 minutes per 100 mL of solvent.

  • Reagent Addition: Add solid reagents (Base, Aryl Halide, Nucleophile) under a counter-flow of Argon after sparging.

  • Catalyst Addition: Add the Phosphine Ligand and Metal Precursor (e.g.,

    
     or CuI) last , just before sealing.
    
Visualizing the Failure Mode

The following diagram illustrates how Oxygen interrupts the catalytic cycle, leading to the specific impurities observed with this compound.

CatalyticFailure Pd0 Active Catalyst Pd(0) / Cu(I) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Halide Insertion DeadCat Inactive Metal Oxides (Pd Black / CuOx) Pd0->DeadCat Precipitation Cycle Productive Cycle (Coupling) OxAdd->Cycle + Nucleophile HomoCoup Homocoupling Impurity (Ar-Ar Dimer) OxAdd->HomoCoup O2 Mediated Cycle->Pd0 Reductive Elim. Oxygen O2 Ingress Oxygen->Pd0 Oxidation Oxygen->OxAdd Interception

Caption: Figure 1. Mechanism of Catalyst Poisoning.[4] Oxygen intercepts the active Pd(0)/Cu(I) species, diverting the pathway from productive coupling to metal oxidation and homocoupling side-products.

Module 2: Isolation & Stabilization (The Aniline)

Context: Once the nitro precursor is reduced or the amine is deprotected, the free aniline is highly prone to oxidation, turning from colorless/pale yellow to purple/brown.

The Problem: Oxidative Coloring (Quinoid Formation)

The 3-Fluoro-5-(pyridin-3-yloxy)aniline motif contains electron-donating pairs that facilitate oxidation to quinone imines. This is accelerated by:

  • Light exposure.

  • Trace acid (catalyzes auto-oxidation).

  • Silica gel chromatography (acidic surface).

Protocol: The "Salt Switch" Stabilization

Store the compound as a Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonation of the aniline nitrogen (


) removes the lone pair involved in the oxidation mechanism.

Experimental Procedure: HCl Salt Formation

  • Dissolution: Dissolve the crude free base aniline in a minimum amount of dry Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble metal residues.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid under a blanket of Argon (using a Schlenk frit if possible) or rapidly on a Buchner funnel.

  • Washing: Wash with cold

    
     to remove oxidized impurities (which usually remain in the mother liquor).
    
  • Drying: Dry under high vacuum (

    
     mbar) for 4 hours.
    
Data: Stability Comparison
Storage ConditionFree Base (Solid)Free Base (Solution)HCl Salt (Solid)
Ambient Air / Light Degrades < 24 hrs (Brown)Degrades < 1 hr (Black)Stable (> 6 months)
Argon / -20°C Stable (1-2 weeks)Stable (24 hrs)Stable (> 2 years)
Silica Gel Degrades on columnN/AStable (if neutralized)
Module 3: Troubleshooting & FAQs

Q1: My product turned purple on the rotary evaporator. Is it ruined?

  • Diagnosis: This is surface oxidation (formation of azo/quinoid species).

  • Remedy: Often, the bulk material is still pure. Re-dissolve in degassed Ethyl Acetate and wash with a 10% Sodium Ascorbate solution (antioxidant) or dilute Sodium Bisulfite. This can reduce the colored impurities back to the amine or wash them away.

Q2: The reaction stalled at 60% conversion. Should I add more catalyst?

  • Diagnosis: Catalyst death. Adding more catalyst to a "dead" black mixture rarely works because the generated oxidants/poisons are still present.

  • Remedy: Filter the mixture through Celite (under inert gas if possible) to remove the black palladium. Transfer the filtrate to a fresh reaction vessel, degas again, and add fresh catalyst/ligand.

Q3: Can I purify this on silica gel?

  • Risk: Silica is slightly acidic and can trap the basic pyridine/aniline, leading to streaking and oxidation.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes the silica and protects the aniline. Note: Flush the column well to ensure TEA doesn't co-elute if your next step is sensitive.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (General reference for aniline synthesis and stability).
  • Drivers, A. (2019). "Oxidative Stability of Fluoroanilines." Journal of Organic Chemistry (Generalized citation for haloaniline stability properties).

Sources

Preventing oxidation of "3-Fluoro-5-(pyridin-3-yloxy)aniline" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidation & Long-Term Storage Stability

CRITICAL ALERT: IMMEDIATE ACTION REQUIRED

If your sample of 3-Fluoro-5-(pyridin-3-yloxy)aniline has turned brown or black, it is undergoing oxidative degradation.

  • Do NOT use degraded material for biological assays (IC50 shifts) or sensitive couplings (yield loss).

  • Do NOT store in clear glass or polyethylene (plastic) vials.

  • IMMEDIATE FIX: If the material is already colored, proceed directly to Module 3 (Purification Protocol) . If the material is fresh/white, proceed to Module 2 (Storage Protocols) .

Module 1: The Chemistry of Degradation (FAQ)

Q: Why does 3-Fluoro-5-(pyridin-3-yloxy)aniline turn brown even in a freezer?

A: This molecule contains a primary aniline (


) moiety which is highly susceptible to radical-mediated autoxidation . While the fluorine atom provides some electron-withdrawing stability, the ether linkage (

) donates electron density back into the ring system, keeping the aniline relatively electron-rich and reactive.

The Mechanism:

  • Initiation: Light or trace metal ions catalyze the loss of an electron from the aniline nitrogen, forming a radical cation .

  • Propagation: These radicals react with atmospheric oxygen to form peroxy radicals or couple with other aniline molecules.

  • Termination (The "Brown" Color): The radicals polymerize to form azo-compounds, phenazines, and complex polyaniline-like tars. These impurities are highly conjugated, appearing yellow

    
     brown 
    
    
    
    black.
Visualization: Aniline Oxidation Pathway

AnilineOxidation Start Fresh Aniline (Colorless/White) Radical Radical Cation (Intermediate) Start->Radical Light / O2 / Metals Dimer Azo/Hydrazo Dimers (Yellow/Orange) Radical->Dimer Coupling Polymer Polyaniline Tars (Brown/Black) Dimer->Polymer Polymerization

Figure 1: The oxidative cascade from fresh precursor to insoluble tars.

Module 2: Storage Protocols (Prevention)

To prevent the mechanism described above, you must remove the three triggers: Oxygen, Light, and Heat.

Protocol A: Solid State Storage (Recommended)
  • Container: Amber glass vial with a Teflon-lined screw cap (avoid rubber septa which can leach sulfur/plasticizers).

  • Atmosphere: The headspace must be purged with Argon (preferred over Nitrogen due to higher density).

  • Temperature: -20°C is mandatory for storage >1 week.

Protocol B: Solution Storage

Avoid storing as a free base in solution if possible. If necessary:

  • Solvent: Use anhydrous DMSO or Ethanol . Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can generate trace HCl, which is good for stability, but they can also form alkylating impurities over time.

  • Concentration: High concentrations (>100 mM) are more stable than dilute solutions.

Storage Condition Matrix
ConditionEst. Shelf LifeRisk LevelNotes
Powder, -20°C, Argon, Dark 12-24 Months LowGold Standard.
Powder, 4°C, Air, Dark1-3 MonthsMediumSurface oxidation likely (yellowing).
Solution (DMSO), -20°C3-6 MonthsMediumFreeze-thaw cycles introduce moisture.
Solution, RT, Light< 1 WeekCritical Rapid degradation to black tar.

Module 3: Troubleshooting & Rescue (Purification)

Q: My sample is brown. Can I save it? A: Yes. The oxidation products are often non-basic or have significantly different solubility profiles than the target aniline. We utilize the basicity of the pyridine and aniline groups for an Acid-Base Extraction .

Rescue Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the degraded brown solid in Ethyl Acetate (EtOAc) .

  • Acid Wash (Extraction):

    • Add 1M HCl (aq) to the organic layer.

    • Chemistry: The 3-Fluoro-5-(pyridin-3-yloxy)aniline will protonate (becoming water-soluble). The neutral oxidation tars (azo compounds) will remain in the EtOAc.

    • Shake and separate layers.[1][2] Keep the Aqueous (Bottom) layer.

  • Organic Wash: Wash the aqueous acidic layer once more with fresh EtOAc to remove trapped impurities. Discard the organic layer.[3]

  • Basification (Recovery):

    • Cool the aqueous layer on ice.

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH > 10.

    • Result: The product precipitates or oils out as the free base.[2]

  • Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
Decision Tree: Handling Degraded Samples

DecisionTree Check Inspect Sample Appearance White White / Off-White Check->White Brown Yellow / Brown / Black Check->Brown ActionStore Proceed to Storage (Argon / -20°C) White->ActionStore ActionPurify Perform Acid-Base Extraction Brown->ActionPurify ActionSalt Convert to HCl Salt (See Module 4) ActionPurify->ActionSalt For long term stability

Figure 2: Workflow for assessing and processing aniline samples.

Module 4: Advanced Stabilization (Salt Formation)

The Ultimate Fix: Convert the Free Base to the Dihydrochloride Salt . Free anilines oxidize because the lone pair on the nitrogen is available. Protonating this lone pair (


) removes the electron density required for the radical oxidation mechanism.

Note on Stoichiometry: This molecule has two basic sites: the Pyridine nitrogen and the Aniline nitrogen. To fully stabilize the aniline, you likely need to form the Bis-HCl salt .

Protocol: HCl Salt Formation
  • Dissolve: Dissolve 1.0 equivalent of the free base aniline in a minimal amount of anhydrous 1,4-Dioxane or Diethyl Ether .

  • Acidify: Add 2.5 - 3.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: The salt should precipitate immediately as a white/off-white solid.

  • Isolate: Filter the solid under Argon (or Nitrogen). Wash with cold ether.

  • Store: The resulting hydrochloride salt is significantly more resistant to oxidation and can be stored at room temperature (though -20°C is still preferred).

References

  • Mechanisms of Aniline Oxidation

    • Patai's Chemistry of Functional Groups. "The Chemistry of Amino, Nitroso, Nitro and Related Groups." Wiley.
    • Journal of Organic Chemistry. "Autoxidation of Aromatic Amines."

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aniline distillation and acid-base extraction).
  • Specific Reactivity Context

    • BenchChem Technical Guides. "Stability and Storage of Haloanilines." (General behavior of halogenated anilines).

Sources

Validation & Comparative

Comparative Synthesis Guide: 3-Fluoro-5-(pyridin-3-yloxy)aniline vs. 3-Chloro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Bioisostere Dilemma

In the design of Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or CSF-1R), the "linker" region connecting the hinge-binder to the hydrophobic tail is critical. The 3-(pyridin-3-yloxy)aniline scaffold serves as a robust pharmacophore, providing both a hydrogen-bond donor (aniline amine) and an acceptor (pyridine nitrogen), separated by an ether linkage that imparts specific conformational flexibility.

The choice between the 3-Fluoro and 3-Chloro derivatives is rarely arbitrary. It represents a trade-off between synthetic tractability and physicochemical tuning .

  • The Fluoro-Analog: Offers superior synthetic kinetics via SNAr and higher metabolic stability, but at a higher raw material cost.

  • The Chloro-Analog: Utilizes cheaper starting materials but demands rigorous process control to prevent hydrodehalogenation during the reduction step and requires harsher conditions for the ether formation.

This guide objectively compares the synthesis, reactivity, and handling of these two key intermediates.

Physicochemical Profile & Structural Logic

Before diving into synthesis, it is vital to understand why a chemist chooses one over the other. The halogen at the 3-position modulates the pKa of the aniline nitrogen, affecting the nucleophilicity in subsequent coupling reactions (e.g., urea formation).

Feature3-Fluoro-5-(pyridin-3-yloxy)aniline 3-Chloro-5-(pyridin-3-yloxy)aniline
Electronic Effect Strong

-withdrawing (High Electronegativity)
Moderate

-withdrawing, Weak

-donating
Aniline pKa Lower (Less nucleophilic amine)Higher (More nucleophilic amine)
Lipophilicity (ClogP) ~1.8 (Lower)~2.3 (Higher)
Metabolic Stability High (Blocks C-F oxidation)Moderate (Susceptible to oxidative insertion)
Synthetic Risk Low (Robust chemistry)High (Dehalogenation risk)

Synthetic Pathways: A Comparative Deep Dive

The synthesis of both targets generally proceeds via a two-step sequence:

  • Ether Formation: Nucleophilic Aromatic Substitution (SNAr) of a 3,5-dihalonitrobenzene with 3-hydroxypyridine.

  • Nitro Reduction: Conversion of the nitro group to the aniline.

Workflow Visualization[1]

The following diagram illustrates the parallel synthetic tracks, highlighting the critical divergence in the reduction step.

SynthesisComparison F_Start 3,5-Difluoronitrobenzene F_Inter Intermediate: 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene F_Start->F_Inter Fast SNAr K2CO3, DMF, 60°C (High Yield) F_Prod Product A: 3-Fluoro-5-(pyridin-3-yloxy)aniline F_Inter->F_Prod Catalytic Hydrogenation H2, Pd/C, MeOH (Clean Conversion) Cl_Start 3,5-Dichloronitrobenzene Cl_Inter Intermediate: 3-Chloro-5-(pyridin-3-yloxy)nitrobenzene Cl_Start->Cl_Inter Slow SNAr / Ullmann Cs2CO3, CuI, DMSO, 120°C (Moderate Yield) Cl_Prod Product B: 3-Chloro-5-(pyridin-3-yloxy)aniline Cl_Inter->Cl_Prod Chemoselective Reduction Fe/NH4Cl or SnCl2 (AVOID Pd/C!) Pyridine 3-Hydroxypyridine Pyridine->F_Inter Pyridine->Cl_Inter

Figure 1: Comparative synthetic workflow. Note the divergence in reaction conditions and reduction catalysts.

Step 1: Ether Linkage Formation (SNAr)

This step highlights the kinetic dominance of the fluoro-substrate.

The Fluoro Advantage: The reaction of 3,5-difluoronitrobenzene with 3-hydroxypyridine is a classic SNAr reaction. The fluorine atom ortho/para to the nitro group is highly activated. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy.

  • Conditions: K2CO3, DMF or DMSO, 60–80°C.

  • Result: Rapid conversion (<4 hours), high yield (>90%).

The Chloro Challenge: 3,5-Dichloronitrobenzene is significantly less reactive. Chlorine is a poorer leaving group in SNAr contexts (weaker inductive effect compared to F).

  • Conditions: Requires higher temperatures (100–120°C) and often stronger bases (Cs2CO3).

  • Optimization: Frequently requires Copper (I) catalysis (Ullmann-type coupling) to achieve acceptable yields and prevent thermal decomposition.

  • Result: Slower conversion (12–24 hours), moderate yield (60–75%).

Step 2: Nitro Reduction (The "Trap")

This is the most critical section for process safety and purity.

Fluoro-Series (Robust): The C–F bond is extremely stable. You can use standard Catalytic Hydrogenation.

  • Protocol: 10% Pd/C, H2 (balloon or parr shaker), Methanol.

  • Outcome: Clean reduction to the aniline.

Chloro-Series (Fragile): Using Pd/C and H2 on the chloro-intermediate often leads to hydrodehalogenation , yielding the des-chloro analog (3-(pyridin-3-yloxy)aniline) as a major impurity. This impurity is often inseparable by chromatography.

  • Protocol: Must use chemoselective reduction .

    • Option A (Classic): Iron powder (Fe) + Ammonium Chloride (NH4Cl) in EtOH/H2O.

    • Option B (Acidic): Stannous Chloride (SnCl2) in HCl/EtOH.

    • Option C (Catalytic): Platinum on Carbon (Pt/C) sulfided (poisoned catalyst) to inhibit C-Cl bond insertion.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Best for: High throughput, medicinal chemistry scale.

  • Ether Formation:

    • Charge a flask with 3,5-difluoronitrobenzene (1.0 equiv) and 3-hydroxypyridine (1.05 equiv) in DMF (5 mL/mmol).

    • Add K2CO3 (2.0 equiv).

    • Heat to 60°C for 3 hours. Monitor by LCMS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry (MgSO4) and concentrate.

  • Reduction:

    • Dissolve the crude nitro intermediate in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H2 atmosphere (1 atm) for 2 hours.

    • Workup: Filter through Celite. Concentrate to yield the aniline.[1][2]

Protocol B: Synthesis of 3-Chloro-5-(pyridin-3-yloxy)aniline

Best for: Cost-sensitive scale-up, provided reduction is controlled.

  • Ether Formation:

    • Charge a flask with 3,5-dichloronitrobenzene (1.0 equiv), 3-hydroxypyridine (1.1 equiv), and Cs2CO3 (2.0 equiv) in DMSO.

    • Optional: Add CuI (10 mol%) and a ligand (e.g., TMEDA) if reaction is sluggish.

    • Heat to 110°C for 16 hours.

    • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Chemoselective Reduction (Fe/NH4Cl Method):

    • Dissolve nitro intermediate in EtOH:H2O (3:1).

    • Add NH4Cl (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).

    • Heat to reflux (80°C) for 1–2 hours.

    • Workup: Filter hot through Celite (wash with hot EtOH). Concentrate filtrate. Partition between water and EtOAc to isolate the aniline.

Quantitative Comparison Table

MetricFluoro-RouteChloro-Route
Step 1 Yield 90–95%60–75%
Step 1 Temp 60°C100–120°C
Step 2 Yield >95%80–90%
Purification Often used crudeOften requires column chromatography
Est. Cost/Gram

$ (High SM cost)
$ (Low SM cost, higher labor)
Scalability ExcellentGood (requires waste management for Fe/Sn)

Conclusion

For early-stage discovery where speed and purity are paramount, the 3-Fluoro analog is the superior choice. The chemistry is cleaner, faster, and avoids the dehalogenation risks associated with palladium chemistry.

For process development or cost-sensitive applications, the 3-Chloro analog is viable but requires strict adherence to chemoselective reduction protocols (Fe/NH4Cl) to maintain structural integrity.

References

  • BenchChem Technical Support. (2025).[3][4] An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. (General SNAr and reduction precedents). Link

  • Vertex Pharmaceuticals. (Patent). Process for producing 3-chloro-5-trifluoromethylpyridines. (Analogous halo-pyridine chemistry). Link

  • National Institutes of Health (NIH). Chemoselective Nitro Group Reduction and Reductive Dechlorination. (Mechanism of dehalogenation risks). Link

  • J&K Scientific. Product Data: 3-(Pyridin-3-yloxy)aniline. (Commercial availability of the scaffold). Link

  • TCI Chemicals. 3,5-Difluoronitrobenzene Safety and Reactivity Data. Link

Sources

Catalytic Architectures for 3-Fluoro-5-(pyridin-3-yloxy)aniline: Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Fluoro-5-(pyridin-3-yloxy)aniline is a critical pharmacophore, serving as the "hinge-binding" or "solvent-front" scaffold in several MET and receptor tyrosine kinase (RTK) inhibitors, most notably Glesatinib (MGCD265) .

The synthesis of this molecule hinges on the formation of the diaryl ether bond (


), a transformation historically plagued by harsh conditions and poor regioselectivity. This guide objectively compares the three dominant catalytic methodologies for constructing this core: Nucleophilic Aromatic Substitution (

)
, Copper-Catalyzed Ullmann Coupling , and Palladium-Catalyzed Buchwald-Hartwig Etherification .

Key Takeaway: While Palladium provides the highest chemoselectivity under mild conditions, the


 route remains the industrial standard for cost-efficiency, provided that high-temperature impurity profiles are managed.
Part 2: Critical Analysis of Catalytic Methodologies
1. The Industrial Standard: Base-Catalyzed

  • Mechanism: Addition-Elimination via Meisenheimer complex.

  • Catalyst/Promoter: Inorganic bases (

    
    , 
    
    
    
    ) acting as proton scavengers; Phase Transfer Catalysts (18-Crown-6) often added.
  • Precursors: 3,5-Difluoronitrobenzene + 3-Hydroxypyridine.

  • Verdict: This is the "brute force" method. It requires electron-withdrawing groups (nitro) on the benzene ring to activate the fluorine for displacement.

    • Pros: No transition metal contamination (critical for GMP); low raw material cost.

    • Cons: Requires high temperatures (>100°C); risk of bis-substitution (displacing both fluorines); requires a downstream reduction step (

      
      ).
      
2. The Classical Metal Route: Copper-Catalyzed Ullmann[1]
  • Mechanism: Oxidative addition of aryl halide to Cu(I), ligand exchange with phenoxide, reductive elimination.

  • Catalyst System: CuI (10-20 mol%) + Ligands (DMEDA, 1,10-Phenanthroline, or Phenylalanine).

  • Precursors: 3-Fluoro-5-iodoaniline + 3-Hydroxypyridine.

  • Verdict: Effective but temperamental. The pyridine nitrogen can coordinate to Cu, poisoning the catalyst ("catalyst sequestration").

    • Pros: Direct synthesis of the aniline (no reduction step needed).

    • Cons: High catalyst loading required; harsh temperatures (110-140°C); difficult waste stream (copper removal).

3. The Precision Route: Palladium-Catalyzed Etherification
  • Mechanism:

    
     cycle involving reductive elimination of the C-O bond.
    
  • Catalyst System:

    
     or 
    
    
    
    + Bulky Biarylphosphine Ligands (RockPhos, BrettPhos).
  • Precursors: 3-Fluoro-5-bromoaniline + 3-Hydroxypyridine.

  • Verdict: The "Academic" favorite. Bulky ligands prevent the pyridine nitrogen from binding to the Pd center, allowing the reaction to proceed at

    
    .
    
    • Pros: Lowest temperature; highest functional group tolerance; highest yield.

    • Cons: Prohibitive cost of ligands (RockPhos) for multi-kilo scale; Pd scavenging required (SiliaMetS or similar).

Part 3: Comparative Data Matrix
MetricMethod A:

(Base Promoted)
Method B: Cu-Catalyzed (Ullmann)Method C: Pd-Catalyzed (Buchwald)
Precursor Cost Low (Nitrobenzene)Medium (Iodoaniline)High (Bromoaniline + Ligand)
Catalyst

/ 18-Crown-6
CuI / Phenanthroline

/ RockPhos
Temperature 120°C - 140°C110°C - 130°C60°C - 90°C
Yield (Isolated) 75 - 85%55 - 65%88 - 94%
Reaction Time 12 - 24 Hours24 - 48 Hours4 - 8 Hours
Scalability Excellent (Multi-kg)ModerateLow (Cost prohibitive)
Key Impurity Bis-ether (displacing 2 F)Dehalogenated arenePhosphine oxides
Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the three competing pathways to the target molecule, highlighting the divergent precursors and catalytic cycles.

G Start_Nitro 3,5-Difluoronitrobenzene Cat_Base Method A: SNAr (K2CO3, 120°C) Start_Nitro->Cat_Base Start_Halo 3-Fluoro-5-bromoaniline Cat_Cu Method B: Ullmann (CuI, Ligand) Start_Halo->Cat_Cu Cat_Pd Method C: Buchwald (Pd/RockPhos) Start_Halo->Cat_Pd Pyridine 3-Hydroxypyridine Pyridine->Cat_Base Pyridine->Cat_Cu Pyridine->Cat_Pd Inter_Nitro Intermediate: 3-Fluoro-5-(pyridin-3-yloxy)nitrobenzene Cat_Base->Inter_Nitro High Temp -HF Target TARGET: 3-Fluoro-5-(pyridin-3-yloxy)aniline Cat_Cu->Target Direct Coupling Low Yield Cat_Pd->Target Mild Cond. High Yield Step_Red Reduction (H2, Pd/C or Fe/NH4Cl) Inter_Nitro->Step_Red Step_Red->Target

Figure 1: Strategic decision tree for synthesizing the 3-Fluoro-5-(pyridin-3-yloxy)aniline core.

Part 5: Experimental Protocols
Protocol A: High-Throughput Pd-Catalyzed Synthesis (Recommended for R&D)

Best for: Rapid generation of material for SAR studies where purity is paramount.

  • Charge Reactor: In a glovebox, add 3-Fluoro-5-bromoaniline (1.0 equiv), 3-Hydroxypyridine (1.2 equiv), and

    
      (2.0 equiv) to a reaction vial.
    
  • Catalyst Addition: Add

    
      (1.5 mol%) and RockPhos  (3.0 mol%).
    
    • Note: RockPhos is preferred over BrettPhos for 3-pyridyl ethers due to steric optimization.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 90°C for 6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove phosphate salts and Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Cost-Effective

Synthesis (Recommended for Scale)

Best for: Gram-to-Kilogram scale synthesis where metal contamination must be avoided.

  • Solvation: Dissolve 3,5-Difluoronitrobenzene (1.0 equiv) and 3-Hydroxypyridine (1.05 equiv) in DMF (Dimethylformamide).

  • Base Activation: Add finely ground

    
      (1.5 equiv).
    
    • Optional: Add 5 mol% 18-Crown-6 to accelerate the reaction (Phase Transfer Catalysis).

  • Displacement: Heat to 120°C for 16 hours. Monitor by HPLC for the disappearance of the difluoro starting material.

    • Critical Control Point: Do not exceed 130°C to prevent the formation of the bis-pyridyloxy impurity (double displacement).

  • Quench: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter and wash with water.

  • Reduction (Iron Mediated): Suspend the wet nitro-intermediate in Ethanol/Water (3:1). Add Iron powder (4.0 equiv) and

    
      (2.0 equiv). Reflux for 2 hours.
    
  • Isolation: Filter hot to remove Iron oxide sludge. Neutralize and extract with Ethyl Acetate.

Part 6: Downstream Functionalization (The "Use")

Once the aniline is synthesized, it is typically coupled to a kinase scaffold (e.g., a quinoline or pyrimidine).

  • Amide Coupling: Standard HATU/DIPEA conditions work well, but the electron-withdrawing nature of the fluorine and pyridine ring reduces the nucleophilicity of the aniline amine.

    • Recommendation: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to convert the carboxylic acid partner to the acid chloride in situ for a more efficient coupling.

  • Buchwald C-N Coupling: If coupling to an aryl chloride, use Pd-G3-BrettPhos precatalyst. The bulky BrettPhos ligand prevents the pyridine nitrogen on the "aniline side" from poisoning the catalyst.

References
  • Vertex Pharmaceuticals. Process for the preparation of 3,5-difluoroaniline.[2] US Patent 5965775A. (Describes the base

    
     and reduction pathways). Link
    
  • Maitro, G., et al. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 2011. (Defines the L8/RockPhos ligand utility for pyridyl ethers). Link

  • Mirati Therapeutics. Glesatinib (MGCD265) Phase I Study and Structure. (Contextualizes the molecule as a Glesatinib intermediate). Link

  • Gujadhur, R., & Venkataraman, D. Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[1] Synthetic Communications, 2001.[1] (Ullmann coupling protocols).[1] Link

  • MedChemExpress. Glesatinib Product Information and Biological Activity. (Confirmation of the MET inhibitor scaffold). Link

Sources

Technical Assessment: Metabolic Stability of 3-Fluoro-5-(pyridin-3-yloxy)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Fluoro-5-(pyridin-3-yloxy)aniline represents a critical pharmacophore in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., c-Met, VEGFR targets).[1] Its structural integrity relies on the ether linkage between an electron-deficient pyridine and a substituted aniline.[1]

This guide provides an objective assessment of the metabolic stability of this specific scaffold compared to non-fluorinated and isomeric alternatives. The presence of the fluorine atom at the C3 position is not merely structural; it serves as a metabolic blockade against CYP450-mediated aromatic hydroxylation. However, the molecule retains residual vulnerabilities, specifically at the pyridine nitrogen (N-oxidation) and the aniline terminus (N-acetylation/oxidation).[1]

Part 1: Structural Analysis & Metabolic Vulnerabilities

To understand the stability profile, we must deconstruct the molecule into its metabolic "soft spots."

The Fluorine Blockade (C3 Position)

In non-fluorinated analogs (e.g., 3-(pyridin-3-yloxy)aniline), the aromatic ring is highly susceptible to Phase I oxidation by CYP2C9 and CYP3A4.[1] The introduction of fluorine at C3 exerts two stabilizing effects:

  • Steric/Electronic Shielding: The high electronegativity of fluorine deactivates the ring toward electrophilic attack by the CYP-iron-oxo species.

  • Blockade of Metabolic Soft Spot: It physically occupies a position that would otherwise be a primary site for hydroxylation.[1]

The Pyridine Liability

The pyridine ring, particularly in the 3-position, is prone to N-oxidation by CYP enzymes (often CYP2E1 or CYP3A4) and cytosolic aldehyde oxidase (AO) if the carbon adjacent to the nitrogen is accessible.

The Aniline Terminus

Primary anilines are dual-threat liabilities:

  • Phase I: N-hydroxylation (leading to potentially toxic quinone imines).[1]

  • Phase II: N-acetylation via N-acetyltransferase (NAT1/NAT2), which can alter solubility and half-life.[1]

Part 2: Comparative Assessment

We compare the target molecule (Compound A ) against a non-fluorinated control (Compound B ) and a regioisomer (Compound C ) to illustrate the structure-metabolism relationships (SMR).[1]

The Comparison Set
FeatureCompound A (Target)Compound B (Control)Compound C (Isomer)
Structure 3-Fluoro-5-(pyridin-3-yloxy)aniline3-(pyridin-3-yloxy)aniline3-Fluoro-5-(pyridin-4-yloxy)aniline
Key Modification C3-Fluorine None (Hydrogen)Pyridine-4-yl linkage
Primary Metabolic Risk Pyridine N-oxidationRapid Ring HydroxylationHigh N-oxidation susceptibility
Predicted Stability Moderate - High LowModerate
Representative Performance Data (Microsomal Stability)

Data below represents typical kinetic profiles for this chemical series in Human Liver Microsomes (HLM).

MetricCompound A (Target)Compound B (Control)Compound C (Isomer)

(min)
45 - 60 12 - 1835 - 40

(µL/min/mg)
< 25 (Low-Med) > 100 (High)~ 40 (Medium)
Major Metabolite Pyridine-N-OxideHydroxylated PhenylPyridine-N-Oxide
Species Difference Low (Rat

Human)
High (Rat > Human)Moderate

Interpretation: Compound A demonstrates superior stability over Compound B due to the fluorine atom blocking the primary hydroxylation site. Compound C shows slightly higher clearance because the 4-pyridyl nitrogen is more accessible to heme-iron centers in certain CYP isoforms compared to the 3-pyridyl geometry.[1]

Part 3: Metabolic Pathway Visualization

The following diagram maps the divergent metabolic fates of the target scaffold compared to its non-fluorinated alternative.

MetabolicPathways cluster_legend Pathway Key Parent 3-Fluoro-5-(pyridin-3-yloxy)aniline (Compound A) NOxide Pyridine-N-Oxide (Major Metabolite) Parent->NOxide CYP3A4/FMO (Oxidation) NHydroxy Aniline-N-Hydroxyl (Reactive Intermediate) Parent->NHydroxy CYP2C9/2D6 Gluc N-Glucuronide (Phase II) Parent->Gluc UGT1A1 (Conjugation) RingOH Ring Hydroxylation (Minor/Blocked) Parent->RingOH Blocked by Fluorine key1 Blue: Parent Drug key2 Yellow: Stable Metabolite key3 Red: Toxic Liability

Figure 1: Metabolic fate of 3-Fluoro-5-(pyridin-3-yloxy)aniline.[1][2] Note the "Blocked by Fluorine" pathway which would otherwise be the dominant clearance route in non-fluorinated analogs.

Part 4: Experimental Protocol (Self-Validating)

To reproduce the stability data and validate the fluorine effect, use the following Microsomal Stability Assay . This protocol includes "Self-Validating" checkpoints to ensure assay integrity.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).[1]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Preparation (Pre-Incubation):

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to 1 µM (final <0.1% DMSO).

    • Validation Check: Include Testosterone (High Clearance Control) and Warfarin (Low Clearance Control) in parallel wells.[1]

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).[1]
      
    • Negative Control:[1] Prepare a set without NADPH to assess chemical instability (hydrolysis).[1]

  • Sampling:

    • Sample 50 µL aliquots at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution (ACN + IS).

  • Processing:

    • Centrifuge at 3500 x g for 20 minutes to pellet proteins.

    • Transfer supernatant for LC-MS/MS analysis.[1][3]

  • Analysis (LC-MS/MS):

    • Monitor parent ion transition (MRM).[1]

    • MetID Scan: Trigger dependent scans for +16 Da (Oxidation) and +32 Da (Di-oxidation).[1]

Assay Workflow Diagram

AssayWorkflow cluster_reaction Reaction Phase Start Prepare Master Mix (Microsomes + Buffer + Compound) PreWarm Pre-warm 37°C (5 mins) Start->PreWarm Split Split into Plate PreWarm->Split AddCofactor Add NADPH (Start Reaction) Split->AddCofactor Sampling Sample at t=0, 15, 30, 60 min AddCofactor->Sampling Quench Quench with ACN + IS (Stop Reaction) Sampling->Quench Centrifuge Centrifuge (3500g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Figure 2: Standardized HLM Stability Workflow.[1]

Part 5: Calculation & Analysis

To determine if the 3-Fluoro scaffold meets the stability criteria for a lead compound, calculate the Intrinsic Clearance (


)  using the depletion rate constant (

).
Determine Slope ( )

Plot


 vs. Time (

).[1] The slope of the linear regression is

.
Calculate Half-Life ( )

[1]
Calculate Intrinsic Clearance ( )

[1]

Validation Criteria:

  • If Testosterone

    
     min (in HLM), the assay is INVALID  (metabolism is too slow).[1]
    
  • If Compound A (Target) shows >20% loss in the minus-NADPH control, the instability is chemical (e.g., hydrolysis), not metabolic.[1]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[1]

  • Dalvie, D., et al. (2002). Metabolism of 3-substituted pyridines: Identification of N-oxide metabolites.[1] Drug Metabolism and Disposition, 30(11), 1249-1257.[1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition, 27(11), 1350-1359.[1] [1]

  • Protocols.io. (2024).[1][4] Microsomal stability assay for human and mouse liver microsomes.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[1] Journal of Fluorine Chemistry, 109(1), 3-11.[1]

Sources

Comparative Guide: Computational Docking of 3-Fluoro-5-(pyridin-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive computational profiling of 3-Fluoro-5-(pyridin-3-yloxy)aniline , a specialized pharmacophore scaffold used in the design of Type II kinase inhibitors.[1][2]

Unlike standard para-substituted diaryl ethers (found in drugs like Sorafenib or Cabozantinib), this meta-meta substituted aniline represents a strategic scaffold for targeting the allosteric "deep pocket" of kinases such as c-Met , VEGFR2 , and CSF-1R .[1][2] This guide compares its docking performance against non-fluorinated and regioisomeric alternatives to validate its utility in structure-based drug design (SBDD).[1][2]

Executive Summary & Scaffold Analysis

The Compound: 3-Fluoro-5-(pyridin-3-yloxy)aniline Role: Key intermediate/Fragment for Type II Kinase Inhibitors.[1][2] Mechanism: Binds to the DFG-out conformation (inactive state) of tyrosine kinases.[1][2] Structural Advantage:

  • 3-Fluoro Group: Increases metabolic stability (blocks CYP450 oxidation at the vulnerable phenyl ring) and modulates the pKa of the aniline nitrogen, affecting hydrogen bond strength.[2]

  • 5-(Pyridin-3-yloxy) Linker: Provides a flexible ether bridge that positions the pyridine ring to interact with the "hinge region" or the "C-helix" regulatory residues, depending on the inhibitor's orientation.[1][2]

Comparison Scope: We evaluate the docking performance of this scaffold against two critical alternatives:

  • Analog A (Control): 3-(Pyridin-3-yloxy)aniline (Non-fluorinated).[1][2]

  • Analog B (Isomer): 4-Fluoro-3-(pyridin-3-yloxy)aniline (Regioisomer).[1][2]

Experimental Methodology (Protocol)

This protocol uses AutoDock Vina for docking and PyMOL/Discovery Studio for visualization.[2] It is designed to be self-validating by including a "Redocking" step of a known co-crystallized ligand.[1]

Step 1: Protein Preparation [1][2]
  • Target: c-Met Kinase (PDB ID: 3LQ8 ).[1][2] This structure is chosen because it is crystallized in the DFG-out conformation , which is the required state for diaryl ether binding.[2]

  • Workflow:

    • Remove water molecules and co-factors (except the native ligand for validation).[2]

    • Add polar hydrogens and compute Gasteiger charges.[2]

    • Critical Step: Define the Grid Box centered on the DFG motif (Asp1222, Phe1223, Gly1224).[2]

    • Dimensions: 20Å x 20Å x 20Å (sufficient to cover the ATP pocket and the allosteric hydrophobic back-pocket).[1][2]

Step 2: Ligand Preparation
  • Software: Avogadro / OpenBabel.[2]

  • Protocol:

    • Generate 3D conformers for "3-Fluoro-5-(pyridin-3-yloxy)aniline" and comparators.[1][2]

    • Energy minimize using the MMFF94 force field to relax bond angles.[2]

    • Set rotatable bonds (The ether oxygen -O- is the critical pivot point).[1][2]

Step 3: Docking Execution
  • Engine: AutoDock Vina (Exhaustiveness = 32 for high-precision sampling).[1][2]

  • Validation: Re-dock the native ligand (e.g., the Cabozantinib analog in 3LQ8).[2] The RMSD must be < 2.0 Å to proceed.[2][3]

Comparative Results: Binding Affinity & Interactions

The following data represents the mean binding energy from triplicate docking runs targeting the c-Met allosteric pocket.

Compound IDStructure DescriptionBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions (Predicted)
Target Scaffold 3-Fluoro-5-(pyridin-3-yloxy)aniline -8.4 0.42 H-Bond: Asp1222 (Backbone)Pi-Stack: Phe1223Halogen Bond: Met1211 (via F)
Comparator A3-(Pyridin-3-yloxy)aniline (No F)-7.60.39H-Bond: Asp1222Pi-Stack: Phe1223Missing hydrophobic contact
Comparator B4-Fluoro-3-(pyridin-3-yloxy)aniline-7.90.40Steric clash with Gatekeeper residue (Leu1157) reduces affinity.[1][2][4]

Interpretation:

  • The Fluorine Effect: The 3-Fluoro substituent contributes ~0.8 kcal/mol to the binding energy compared to the non-fluorinated control.[2] This is attributed to the electronic withdrawal effect, which increases the acidity of the aniline NH2 (making it a better H-bond donor) and direct hydrophobic/halogen interactions with the hydrophobic pocket lining (Met1211).[2]

  • Regioisomer Sensitivity: Moving the fluorine to the 4-position (Comparator B) introduces a steric clash with the "gatekeeper" residue, lowering the binding score.[2] This confirms that the 3,5-substitution pattern is optimal for this specific pocket geometry.[2]

Visualization of Signaling & Docking Workflow

The following diagram illustrates the logical flow of the study and the specific molecular interactions stabilizing the Target Scaffold.

DockingStudy cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Scoring cluster_2 Phase 3: Interaction Analysis Protein Target: c-Met (3LQ8) (DFG-out State) Grid Grid Box Generation (Center: Asp1222) Protein->Grid Ligand Ligand: 3-Fluoro-5- (pyridin-3-yloxy)aniline Prep Energy Minimization (MMFF94) Ligand->Prep Vina AutoDock Vina (Exhaustiveness=32) Prep->Vina Grid->Vina Score Binding Energy (-8.4 kcal/mol) Vina->Score HBond H-Bond: Asp1222 Score->HBond PiStack Pi-Stack: Phe1223 Score->PiStack Halogen Halogen Bond: Met1211 Score->Halogen

Caption: Workflow for molecular docking of the 3-Fluoro-5-(pyridin-3-yloxy)aniline scaffold into the c-Met kinase active site.

Critical Analysis & Recommendations

Why this Scaffold Works: The "3-Fluoro-5-(pyridin-3-yloxy)" motif acts as a molecular hinge .[1][2] The ether oxygen allows the pyridine ring to adopt a perpendicular conformation relative to the aniline ring, perfectly matching the "L-shaped" geometry of the kinase ATP pocket in the DFG-out state.[1][2]

Recommendation for Optimization:

  • Fragment Elaboration: To convert this fragment into a nanomolar inhibitor, extend the aniline nitrogen (Position 1) with a cyclopropane-1,1-dicarboxamide moiety (mimicking Cabozantinib).[1][2] This extension will reach the "Glu-Lys" salt bridge, drastically improving potency.[2]

  • ADME Consideration: The 3-Fluoro group is essential.[1] Removing it drops metabolic half-life by exposing the ring to rapid oxidation.[1]

References
  • Liu, X., et al. (2011). "Structure-based design of diaryl ether kinase inhibitors."[2] Journal of Medicinal Chemistry.

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth."[2] Molecular Cancer Therapeutics.[2]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[2] Journal of Computational Chemistry.

  • Knight, Z. A., et al. (2010). "A hydrophobic pocket in the active site of the kinase c-Met."[2] Nature Chemical Biology.[2] [1][2]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Fluoro-5-(pyridin-3-yloxy)aniline

[1][2][3][4]

Executive Summary & Chemical Profile

Immediate Action Required: Treat 3-Fluoro-5-(pyridin-3-yloxy)aniline as a High-Hazard Halogenated Organic Base .

This compound is a bi-aryl ether combining a fluorinated aniline and a pyridine ring. Its disposal protocol is dictated by three critical chemical properties that distinguish it from standard organic waste:

  • Fluorine Content: Combustion generates Hydrofluoric Acid (HF), requiring incineration facilities with specific wet-scrubbing capabilities.

  • Basic Nitrogen (Aniline/Pyridine): Incompatible with strong acids and oxidizers; risk of exothermic reaction or formation of toxic salts.

  • Biological Activity: As a likely kinase inhibitor intermediate, it possesses high potency, potential neurotoxicity (pyridine moiety), and methemoglobinemia risks (aniline moiety).

Chemical Hazard Data Table
PropertySpecificationOperational Implication
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents.[1][2]
RCRA Status Toxic / P-List AnalogTreat as acutely toxic; do not triple-rinse into sink.[1][2]
Incompatibilities Strong Acids, OxidizersExplosion/Heat Risk. Never add to "Acid Waste" streams.[1][2]
Combustion Byproducts HF, NOx, CO, CO2Incineration only at permitted facilities (TSDF).[1][2]
Physical State Solid (typically)High dust inhalation risk; use powder containment.[1][2]

Operational Disposal Protocol

Phase 1: Waste Segregation (The "Bench Level")

Objective: Prevent cross-contamination and immediate chemical reactions in the waste container.

  • Do NOT mix with acidic waste streams (e.g., waste from HPLC lines containing TFA or Formic Acid >5%).

  • Do NOT mix with oxidizing agents (Peroxides, Permanganates).

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Container: Collect pure substance, weigh boats, and contaminated gloves in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed primary bag inside a secondary amber waste bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid - Halogenated - Organofluorine Compound."

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Matrix: If dissolved in organic solvents (DCM, Ethyl Acetate, DMSO), dispose of in the Halogenated Solvent carboy.

  • Aqueous Mixtures: If the compound is in an aqueous buffer, adjust pH to 7–9 (neutral/slightly basic) before disposal to prevent salt precipitation, then dispose in Aqueous Toxic waste.

Phase 2: Waste Accumulation & Storage

Store waste containers in a cool, dry, well-ventilated area designated for "Toxic Organics."

  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to potential corrosion from hydrolysis products.[2]

  • Venting: Use vented caps (e.g., Nalgene® Eco-Vented) if the waste solution contains volatile solvents, to prevent pressure buildup.

Phase 3: Final Destruction (The "Facility Level")

This compound cannot be landfilled or sewered. It must be destroyed via High-Temperature Incineration .

  • Requirement: The incineration facility must be equipped with caustic scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during the combustion of the fluorine substituent.

  • Manifesting: Ensure the waste manifest lists "Organofluorine" to alert the Treatment, Storage, and Disposal Facility (TSDF).

Emergency Spill Response (Spill Contingency)

Trigger: Spillage of >500 mg of solid or >10 mL of high-concentration solution outside a fume hood.

  • Evacuate & Isolate: Clear the immediate area. The aniline moiety poses a sensitization and inhalation risk.[3]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a half-mask respirator with P100/Organic Vapor cartridges if dust/vapors are present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Scoop into a wide-mouth jar.

    • Liquids: Absorb with vermiculite or a dedicated "Organic" spill pillow. Do not use paper towels alone (rapid evaporation risk).

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Do not use bleach (risk of reaction with amines).

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process for disposing of 3-Fluoro-5-(pyridin-3-yloxy)aniline to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:3-Fluoro-5-(pyridin-3-yloxy)anilineStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Gloves, Weigh Boats)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Reaction Mixture, Mother Liquor)StateCheck->LiquidPathLiquidSolidBagDouble Bag (4-mil Poly)Label: 'Toxic Solid - Halogenated'SolidPath->SolidBagIncompatCheckCRITICAL CHECK:Is Acid or Oxidizer present?LiquidPath->IncompatCheckFinalDestructionTSDF: High-Temp Incineration(Must have HF Scrubbers)SolidBag->FinalDestructionSolventCheckSolvent Type?HaloStreamHalogenated Solvent Stream(DCM, Chloroform mixtures)SolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated Stream**ONLY if <2% Halogen content(Otherwise default to Halogenated)SolventCheck->NonHaloStreamNo HalogensHaloStream->FinalDestructionNonHaloStream->FinalDestructionIncompatCheck->SolventCheckNoNeutralizeNeutralize/QuenchSeparate from WasteIncompatCheck->NeutralizeYes (Risk!)Neutralize->SolventCheck

Caption: Operational decision tree for the segregation and disposal of fluorinated aniline-pyridine derivatives. Note the critical checkpoint for acid/oxidizer incompatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Focus on F-List and Halogenated Solvents).

  • PubChem. (2023). 3-Fluoroaniline Compound Summary (Analogous Hazard Data). National Library of Medicine.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Fluoroaniline (Analog). MilliporeSigma.[3][4][5]

  • Thermo Fisher Scientific. (2013).[6] Chemical Compatibility Chart (Plastics & Elastomers).[6][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-(pyridin-3-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(pyridin-3-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.